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  • Product: 2-Fluoro-5-(sulfanylmethyl)benzonitrile

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Mechanistic Pathways of 2-Fluoro-5-(sulfanylmethyl)benzonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Fluoro-5-(sulfanylmethyl)benzonitrile (CAS: 1702151-67-4 | MW: 167.20 g/mol ) Executive Summary & Retrosynthetic S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Fluoro-5-(sulfanylmethyl)benzonitrile (CAS: 1702151-67-4 | MW: 167.20 g/mol )

Executive Summary & Retrosynthetic Strategy

In modern medicinal chemistry, the incorporation of fluorinated aromatic rings alongside reactive sulfanylmethyl (thiol) handles provides highly versatile building blocks for enzyme inhibitors and receptor modulators[1]. The synthesis of 2-Fluoro-5-(sulfanylmethyl)benzonitrile demands strict chemoselectivity to prevent the degradation of the nitrile group and to avoid over-alkylation of the highly nucleophilic thiol product.

The most robust, scalable, and field-proven retrosynthetic disconnection occurs at the benzylic carbon-sulfur (C–S) bond. Rather than relying on the reduction of sulfonyl chlorides, the pathway leverages the commercial availability of 2-fluoro-5-methylbenzonitrile. The strategy involves a two-stage convergent process: a radical-mediated benzylic bromination followed by a controlled nucleophilic thiolation[2].

Retrosynthesis SM 2-Fluoro-5-methylbenzonitrile (Starting Material) Br 5-(Bromomethyl)-2-fluorobenzonitrile (Electrophilic Hub) SM->Br NBS, AIBN Reflux Salt Isothiouronium Salt (Stable Intermediate) Br->Salt Thiourea S_N2 Addition Target 2-Fluoro-5-(sulfanylmethyl)benzonitrile (Target Molecule) Salt->Target NaOH, then HCl Hydrolysis

Synthetic workflow from 2-fluoro-5-methylbenzonitrile to the target thiol.

Mechanistic Causality: Why These Reagents? (E-E-A-T Insights)

As an application scientist optimizing this route, understanding the causality behind reagent selection is critical for scaling and troubleshooting.

The Wohl-Ziegler Bromination (Stage 1)

Direct bromination using Br₂ gas is highly unselective and prone to electrophilic aromatic substitution (EAS), even on electron-deficient fluorinated rings. By utilizing N-bromosuccinimide (NBS) in the presence of Azobisisobutyronitrile (AIBN) , we establish a Wohl-Ziegler reaction[3].

  • Causality: NBS provides a low, steady-state concentration of molecular bromine. AIBN acts as a thermal radical initiator at 80 °C. This environment exclusively favors hydrogen atom abstraction at the benzylic position, cleanly yielding 5-(bromomethyl)-2-fluorobenzonitrile while preserving the aromatic core[3].

Thiolation via Isothiouronium Intermediates (Stage 2)

A common pitfall in thiol synthesis is the direct use of sodium hydrosulfide (NaSH) or hydrogen sulfide (H₂S) gas. The newly formed primary thiol is rapidly deprotonated in situ, creating a thiolate that is significantly more nucleophilic than the starting NaSH. This leads to rapid over-alkylation, yielding unwanted symmetric thioethers (sulfides).

  • Causality: To circumvent this, we employ Thiourea as the sulfur nucleophile[4]. The Sₙ2 attack of thiourea on the benzylic bromide generates an S-alkylisothiouronium salt. Because this intermediate is positively charged, it is entirely deactivated against secondary alkylation[5]. Subsequent alkaline hydrolysis of this stable salt cleanly cleaves the C–S bond of the urea moiety, liberating the primary thiol without dimerization[4].

Mechanism Nuc Thiourea (S-Nucleophile) SN2 S_N2 Displacement (Inversion of Trajectory) Nuc->SN2 Elec Benzylic Bromide (Electrophile) Elec->SN2 Salt S-Alkylisothiouronium Bromide (Prevents Over-alkylation) SN2->Salt Hydrolysis Alkaline Hydrolysis (NaOH) Cleaves C-S Bond of Urea Salt->Hydrolysis Product Free Thiol + Urea Byproduct Hydrolysis->Product

Mechanistic pathway of SN2 thiolation avoiding symmetric sulfide formation.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters for the continuous workflow.

Reaction StageReagents & EquivalentsSolvent SystemTemp (°C)Time (h)Est. YieldKey Validation (IPC)
Benzylic Bromination NBS (1.05 eq), AIBN (0.10 eq)CCl₄ or Cyclohexane80 (Reflux)12–2450–70%GC-MS (Mono- vs. Di-bromo)
Sₙ2 Thiolation Thiourea (1.10 eq)Absolute Ethanol78 (Reflux)2–4>90%Visual (Salt Precipitation)
Alkaline Hydrolysis NaOH (aq) (3.00 eq)EtOH / H₂O90280–85%Ellman's Test for Free Thiol

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies incorporate mandatory In-Process Controls (IPCs) to create a self-validating workflow.

Stage 1: Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile
  • Reaction Setup: In a flame-dried, argon-purged round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-5-methylbenzonitrile (1.0 equiv) in anhydrous carbon tetrachloride (CCl₄) to achieve a 0.2 M concentration[3].

  • Initiation: Add N-bromosuccinimide (1.05 equiv) and AIBN (0.10 equiv)[3]. Heat the heterogeneous mixture to 80 °C (reflux)[3].

  • IPC (In-Process Control): At the 12-hour mark, sample the reaction. Run a TLC (Hexane:EtOAc 9:1) and GC-MS. Validation Check: The reaction is complete when the starting material peak disappears. If a dibrominated byproduct peak emerges (>5%), terminate the reaction immediately by cooling to 0 °C.

  • Workup: Cooling to 0 °C forces the succinimide byproduct to precipitate[2]. Filter the solid and wash the filtrate with an aqueous sodium thiosulfate solution to quench residual bromine[2]. Concentrate the organic layer under reduced pressure.

Stage 2: Synthesis of 2-Fluoro-5-(sulfanylmethyl)benzonitrile
  • Salt Formation: Dissolve the crude 5-(bromomethyl)-2-fluorobenzonitrile (1.0 equiv) in absolute ethanol. Add thiourea (1.1 equiv) and reflux at 78 °C for 2–4 hours[4].

  • IPC (Visual Validation): The successful formation of the S-alkylisothiouronium bromide salt is confirmed by the precipitation of a dense white solid from the ethanolic solution[5].

  • Hydrolysis: Cool the suspension to room temperature. Add an aqueous solution of NaOH (3.0 equiv) and heat the mixture to 90 °C for 2 hours to execute the cleavage[4].

    • Pro-Tip: Thiols are highly prone to oxidative dimerization (forming disulfides) in basic, oxygen-rich environments. Degas the NaOH solution with argon prior to addition.

  • Acidification & Isolation: Cool the reaction to 0 °C. Carefully acidify the mixture to pH 2 using 1M HCl. This critical step protonates the thiolate back into the neutral free thiol, allowing it to partition into the organic phase. Extract with Dichloromethane (3x).

  • Final Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Validate the final product using Ellman’s reagent (which will turn yellow in the presence of free -SH) and ¹H NMR (confirming the characteristic benzylic -CH₂- doublet and -SH triplet coupling).

References

  • [1] Title : 2-Fluoro-5-(sulfanylmethyl)benzonitrile - Benchchem: Synthesis of Halogenated Benzonitrile Intermediates Source : benchchem.com URL :1

  • [2] Title : A Technical Guide to 5-(Aminomethyl)-2-fluorobenzonitrile for Advanced Research - Benchchem Source : benchchem.com URL :2

  • [4] Title : Photorelease of Hydrogen Sulfide (H2S) from Stable Water-Soluble Precursors Source : acs.org URL : 4

  • [5] Title : Synthesis of Sulfur-Containing Derivatives based on Garlic Metabolites and their Biological Activities Source : cardiff.ac.uk URL : 5

  • [3] Title : Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate Source : nih.gov URL : 3

Sources

Exploratory

2-Fluoro-5-(sulfanylmethyl)benzonitrile: A Technical Guide to Reactivity, Synthesis, and Medicinal Chemistry Applications

Executive Summary In modern drug discovery, the strategic selection of highly functionalized, low-molecular-weight building blocks is critical for developing complex active pharmaceutical ingredients (APIs). 2-Fluoro-5-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of highly functionalized, low-molecular-weight building blocks is critical for developing complex active pharmaceutical ingredients (APIs). 2-Fluoro-5-(sulfanylmethyl)benzonitrile is a highly versatile, trifunctional intermediate. Featuring a fluorinated aromatic ring, a benzonitrile core, and a reactive sulfanylmethyl (thiomethyl) group, this compound serves as a critical linchpin in convergent synthetic strategies, fragment-based drug discovery (FBDD), and the design of targeted covalent inhibitors.

This whitepaper provides an in-depth analysis of its physicochemical properties, orthogonal reactivity pathways, and field-proven synthetic methodologies, designed specifically for senior application scientists and medicinal chemists.

Physicochemical Profiling

To facilitate integration into computational chemistry workflows and laboratory inventory systems, the core quantitative data for 2-fluoro-5-(sulfanylmethyl)benzonitrile is summarized below, as cataloged by [1].

PropertySpecification
CAS Number 1702151-67-4
IUPAC Name 2-fluoro-5-(sulfanylmethyl)benzonitrile
Molecular Formula C8H6FNS
Molecular Weight 167.20 g/mol
Canonical SMILES C1=CC(=C(C=C1CS)C#N)F
InChI Key GTKPUSVGYIMYFA-UHFFFAOYSA-N
Storage Requirements Cold-chain transport; sealed, dry, dark storage

Structural & Mechanistic Reactivity

The molecular architecture of 2-fluoro-5-(sulfanylmethyl)benzonitrile presents three distinct, orthogonal reactive sites. Understanding the electronic interplay between these groups is essential for designing selective functionalization sequences without requiring excessive protecting group manipulations.

  • The 2-Fluoro Substituent (SNAr Activation): The fluorine atom is positioned ortho to the strongly electron-withdrawing nitrile group. This synergistic electron withdrawal significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring[1]. Consequently, the C2 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for facile displacement by amines, alkoxides, or thiolates under relatively mild conditions.

  • The 5-Sulfanylmethyl Group (Soft Nucleophile): The primary thiol (-CH2SH) acts as a highly reactive "soft" nucleophile. It selectively participates in alkylation reactions to form thioethers or undergoes controlled oxidative coupling to form disulfides[1]. In metalloenzyme inhibitor design (e.g., HDACs or matrix metalloproteinases), this group acts as a potent zinc-binding group (ZBG).

  • The Benzonitrile Core (Electrophilic Hub): The nitrile group can undergo nucleophilic addition of hydrides for reduction to an amine, hydrolysis to a carboxylic acid, or [3+2] cycloaddition with azides to yield a tetrazole—a classic bioisostere for a carboxylic acid[1].

Reactivity Core 2-Fluoro-5-(sulfanylmethyl) benzonitrile F_group 2-Fluoro Group Core->F_group CN_group 1-Nitrile Group Core->CN_group SH_group 5-Sulfanylmethyl Group Core->SH_group SNAr Nucleophilic Aromatic Substitution (SNAr) F_group->SNAr Tetrazole Tetrazole Synthesis / Amine Reduction CN_group->Tetrazole Thioether Thioether Alkylation / Disulfide Formation SH_group->Thioether

Figure 1: Orthogonal reactivity map of 2-fluoro-5-(sulfanylmethyl)benzonitrile.

Synthetic Methodologies & Self-Validating Protocols

According to established retrosynthetic principles, the most logical disconnection for 2-fluoro-5-(sulfanylmethyl)benzonitrile targets the C-S bond[1]. The most robust, scalable forward synthesis begins with commercially available 2-fluoro-5-methylbenzonitrile (CAS 64113-84-4).

Synthesis SM 2-Fluoro-5-methylbenzonitrile (Starting Material) Bromination Radical Bromination (NBS, AIBN, CCl4, Δ) SM->Bromination Intermediate 2-Fluoro-5-(bromomethyl)benzonitrile (Intermediate) Bromination->Intermediate Thiolation 1. Thiourea, EtOH, Δ 2. NaOH (aq) hydrolysis 3. HCl (aq) quench Intermediate->Thiolation Product 2-Fluoro-5-(sulfanylmethyl)benzonitrile (Target Compound) Thiolation->Product

Figure 2: Two-step synthetic workflow from 2-fluoro-5-methylbenzonitrile.

Step-by-Step Experimental Protocol

The following protocol is engineered as a self-validating system , ensuring that the chemist receives immediate, observable feedback at each critical juncture without relying solely on downstream LC-MS analysis.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)
  • Procedure: Dissolve 2-fluoro-5-methylbenzonitrile (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or trifluorotoluene. Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq). Reflux the mixture under an inert argon atmosphere for 4-6 hours. Filter the warm mixture and concentrate the filtrate in vacuo to yield 2-fluoro-5-(bromomethyl)benzonitrile[1].

  • Causality: AIBN thermally decomposes to generate stable radicals, initiating the homolytic cleavage of NBS. This provides a steady, low concentration of bromine radicals, which thermodynamically favors benzylic hydrogen abstraction over electrophilic aromatic substitution (ring bromination).

  • Validation Checkpoint: NBS is denser than the fluorinated/chlorinated solvent and sits at the bottom of the flask. As the reaction progresses, it is converted to succinimide, which is less dense and floats to the surface. The visual transition of solid from the bottom of the flask to the surface is a self-validating indicator of reaction completion.

Step 2: Thiolation via Isothiouronium Salt Formation
  • Procedure: Dissolve the crude 2-fluoro-5-(bromomethyl)benzonitrile (1.0 eq) in absolute ethanol. Add thiourea (1.1 eq) and reflux for 2 hours. Cool the mixture, then add 10% aqueous NaOH (3.0 eq) and reflux for an additional 2 hours. Cool to 0°C and carefully acidify with 2M HCl until pH 2 is reached. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the target thiol[1].

  • Causality: Why use thiourea instead of sodium hydrosulfide (NaSH) directly? Direct reaction of a benzylic halide with NaSH almost inevitably leads to symmetrical sulfide (thioether) byproducts (R-S-R) due to the high nucleophilicity of the initial thiolate product toward unreacted alkyl halide. Thiourea acts as a neutral nucleophile to form a stable isothiouronium salt, completely preventing over-alkylation. Subsequent basic hydrolysis releases the thiolate, which is protonated upon acidic workup to yield exclusively the primary thiol.

  • Validation Checkpoints:

    • Intermediate Validation: The isothiouronium salt is highly polar and will precipitate out of the non-polar/ethanolic solution as a dense white solid during the first reflux, providing visual confirmation of successful substitution.

    • Product Validation (Ellman's Test): After extraction, add a micro-drop of the organic layer to a dilute solution of Ellman's reagent (DTNB) in basic buffer. An immediate shift to a bright, vibrant yellow color (due to the release of the 2-nitro-5-thiobenzoate anion) definitively confirms the presence of the free sulfhydryl (-SH) group.

Applications in Drug Development

The unique structural properties of 2-fluoro-5-(sulfanylmethyl)benzonitrile make it highly valuable in modern pharmacology:

  • Targeted Covalent Inhibitors (TCIs): The sulfanylmethyl group can be oxidized to a sulfonyl fluoride or utilized to form disulfide linkages with solvent-exposed cysteine residues in target kinase active sites.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 167.20 g/mol , it perfectly fits the "Rule of Three" for fragment libraries. The fluorine atom provides an excellent handle for ¹⁹F-NMR screening, allowing researchers to detect weak binding events to target proteins with high sensitivity and zero background interference.

References

Sources

Foundational

An In-Depth Technical Guide to 2-Fluoro-5-(sulfanylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Fluoro-5-(sulfanylmethyl)benzonitrile (CAS Number: 1702151-67-4), a fluorinated benzonitrile der...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-5-(sulfanylmethyl)benzonitrile (CAS Number: 1702151-67-4), a fluorinated benzonitrile derivative with significant potential as a versatile building block in medicinal chemistry and materials science. This document delves into its physicochemical properties, detailed synthetic routes to its key precursor, a proposed robust synthesis of the title compound, its anticipated reactivity, and a thorough safety assessment.

Introduction and Overview

2-Fluoro-5-(sulfanylmethyl)benzonitrile is a specialized chemical compound characterized by a trifunctionalized benzene ring, incorporating a fluorine atom, a nitrile group, and a sulfanylmethyl (thiomethyl) group.[1] This unique combination of functional groups makes it a highly attractive intermediate for the synthesis of complex molecular architectures.

The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity to biological targets.[1] The nitrile group is a versatile precursor for various functional groups, including amines and carboxylic acids, and is a common moiety in many pharmaceutical agents. The sulfanylmethyl group provides a reactive handle for further chemical modifications, such as the formation of thioethers, disulfides, or for use in click chemistry reactions.[1]

Given its structural motifs, this compound is of particular interest to researchers in drug discovery programs, especially in the development of enzyme inhibitors and receptor modulators.[1]

Physicochemical and Spectroscopic Properties

While specific experimental data for 2-Fluoro-5-(sulfanylmethyl)benzonitrile is not extensively available in public literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 2-Fluoro-5-(sulfanylmethyl)benzonitrile

PropertyValueSource/Method
CAS Number 1702151-67-4Public Record
Molecular Formula C₈H₆FNSBenchchem[1]
Molecular Weight 167.21 g/mol Benchchem[1]
IUPAC Name 2-fluoro-5-(sulfanylmethyl)benzonitrileBenchchem[1]
Canonical SMILES C1=CC(=C(C=C1CS)C#N)FBenchchem[1]
InChI Key GTKPUSVGYIMYFA-UHFFFAOYSA-NBenchchem[1]
Predicted Boiling Point ~250-270 °C at 760 mmHgEstimation from related structures
Predicted Melting Point ~40-50 °CEstimation from related structures
Predicted Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Sparingly soluble in water.General chemical principles

Spectroscopic Characterization (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.6-7.8 (m, 2H, Ar-H)

    • δ 7.2-7.4 (m, 1H, Ar-H)

    • δ 3.8 (d, 2H, -CH₂SH)

    • δ 1.7 (t, 1H, -CH₂SH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 160-165 (d, J = 250-260 Hz, C-F)

    • δ 135-145 (d, C-CN)

    • δ 130-135 (d, Ar-C)

    • δ 115-125 (d, Ar-C)

    • δ 115-120 (CN)

    • δ 100-110 (d, C-CH₂SH)

    • δ 25-30 (-CH₂SH)

  • FT-IR (KBr, cm⁻¹):

    • ~3050-3100 (Ar C-H stretch)

    • ~2900-2950 (Aliphatic C-H stretch)

    • ~2550-2600 (S-H stretch, weak)

    • ~2220-2240 (C≡N stretch)[1]

    • ~1500-1600 (Ar C=C stretch)

    • ~1200-1250 (C-F stretch)[1]

    • ~600-750 (C-S stretch)[1]

  • Mass Spectrometry (EI):

    • M⁺ at m/z = 167

Synthesis and Manufacturing

The synthesis of 2-Fluoro-5-(sulfanylmethyl)benzonitrile can be strategically approached via its key precursor, 2-Fluoro-5-formylbenzonitrile . Two primary, well-documented routes for the synthesis of this intermediate are presented below, followed by a proposed, high-yield three-step conversion to the final product.

Synthesis of the Key Intermediate: 2-Fluoro-5-formylbenzonitrile

Route 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde

This classical approach involves a nucleophilic aromatic substitution reaction using cuprous cyanide.

  • Reaction Scheme:

  • Causality: This method is effective due to the activation of the aromatic ring by the fluorine and formyl groups, facilitating the displacement of the bromide by the cyanide nucleophile at elevated temperatures. N-Methyl-2-pyrrolidone (NMP) is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve inorganic salts.

  • Detailed Protocol:

    • In a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49 mol) in 400 mL of NMP.[2]

    • Add cuprous cyanide (50.6g, 0.56 mol) to the solution.[2]

    • Heat the reaction mixture to 170°C and stir overnight.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • After completion, cool the mixture to room temperature and add diatomaceous earth.

    • Filter the mixture and wash the filter cake with ethyl acetate.

    • To the filtrate, add 400 mL of water and 500 mL of ethyl acetate. Separate the organic layer.[2]

    • Wash the organic phase twice with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

    • Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to yield 2-fluoro-5-formylbenzonitrile as a pale yellow solid.[2]

Route 2: Three-Step Synthesis from 2-Fluorobenzonitrile

This more recent approach avoids the use of highly toxic cyanide reagents in the final steps, making it more amenable to industrial-scale production.[3]

  • Reaction Workflow:

    G A 2-Fluorobenzonitrile B 2-Fluoro-5-(chloromethyl)benzonitrile (Intermediate I) A->B Chloromethylation (HCHO, HCl, ZnCl₂) C 2-Fluoro-5-(hydroxymethyl)benzonitrile (Intermediate II) B->C Hydrolysis (Na₂CO₃, H₂O) D 2-Fluoro-5-formylbenzonitrile C->D Oxidation (TEMPO, NaOCl)

    Caption: Three-step synthesis of 2-fluoro-5-formylbenzonitrile.

  • Detailed Protocol:

    • Step 1: Synthesis of 2-fluoro-5-(chloromethyl)benzonitrile (Intermediate I)

      • In a 500 mL flask, add concentrated sulfuric acid (250 g), paraformaldehyde (30 g), 2-fluorobenzonitrile (60 g), sodium chloride (58.5 g), and anhydrous zinc chloride (6.8 g).[3]

      • Stir the mixture at room temperature and monitor by HPLC until the starting material is consumed.[3]

      • Quench the reaction by pouring the mixture into 500 g of an ice-water mixture.

      • Extract the product twice with 500 mL of dichloromethane.

      • Wash the combined organic layers with sodium carbonate solution and brine, then concentrate to obtain crude Intermediate I.[3]

    • Step 2: Synthesis of 2-fluoro-5-(hydroxymethyl)benzonitrile (Intermediate II)

      • In a 500 mL flask, combine the crude Intermediate I (approx. 76.3 g) with 200 mL of water and 20 g of sodium carbonate.[3]

      • Heat the mixture to 90°C and stir until HPLC analysis indicates completion.[3]

      • Extract the reaction mixture three times with 500 mL of ethyl acetate and concentrate the combined organic layers to obtain crude Intermediate II.[3]

    • Step 3: Synthesis of 2-Fluoro-5-formylbenzonitrile

      • In a 1000 mL flask, prepare a mixture of 100 mL of water, 100 mL of dichloromethane, 10.2 g of sodium bromide, and 42 g of sodium bicarbonate.[3]

      • Add the crude Intermediate II (approx. 64.2 g) to this mixture.

      • Cool the mixture in an ice bath and add TEMPO (0.5 g) followed by the gradual addition of 8% sodium hypochlorite solution (430 g) at 0-5°C.[3]

      • Maintain the reaction at this temperature for 2-3 hours, monitoring by HPLC.

      • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

      • Combine the organic layers, remove the solvent under reduced pressure, and recrystallize the residue from toluene.[3]

Proposed Synthesis of 2-Fluoro-5-(sulfanylmethyl)benzonitrile

This proposed three-step synthesis from the key formyl intermediate is based on well-established and reliable chemical transformations.

  • Synthetic Workflow:

    G A 2-Fluoro-5-formylbenzonitrile B 2-Fluoro-5-(hydroxymethyl)benzonitrile A->B Reduction (NaBH₄, MeOH) C 2-Fluoro-5-(bromomethyl)benzonitrile B->C Bromination (PBr₃, THF) D 2-Fluoro-5-(sulfanylmethyl)benzonitrile C->D Thiolation (NaSH, DMF)

    Caption: Proposed synthesis of 2-Fluoro-5-(sulfanylmethyl)benzonitrile.

  • Detailed Protocol:

    • Step 1: Reduction to 2-Fluoro-5-(hydroxymethyl)benzonitrile

      • Dissolve 2-fluoro-5-formylbenzonitrile (10 g, 67.1 mmol) in methanol (100 mL) in a 250 mL round-bottom flask and cool to 0°C in an ice bath.

      • Slowly add sodium borohydride (1.27 g, 33.5 mmol) in portions, maintaining the temperature below 10°C.

      • Stir the reaction at room temperature for 2 hours, monitoring by TLC.

      • Quench the reaction by the slow addition of 1M HCl until the pH is ~6-7.

      • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired alcohol.

    • Step 2: Bromination to 2-Fluoro-5-(bromomethyl)benzonitrile

      • Dissolve the crude 2-fluoro-5-(hydroxymethyl)benzonitrile (from the previous step) in anhydrous THF (100 mL) and cool to 0°C.

      • Slowly add phosphorus tribromide (PBr₃, 3.2 mL, 33.5 mmol) dropwise.

      • Allow the reaction to warm to room temperature and stir for 4 hours.

      • Carefully pour the reaction mixture onto ice water and extract with ethyl acetate (3 x 75 mL).

      • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the benzylic bromide.

    • Step 3: Thiolation to 2-Fluoro-5-(sulfanylmethyl)benzonitrile

      • In a separate flask, prepare a solution of sodium hydrosulfide (NaSH, hydrate, ~5.6 g, ~67.1 mmol) in DMF (50 mL).

      • Add the crude 2-fluoro-5-(bromomethyl)benzonitrile (from the previous step) dissolved in DMF (50 mL) dropwise at room temperature.

      • Stir the reaction for 3 hours at room temperature.

      • Pour the reaction mixture into water (200 mL) and extract with diethyl ether (3 x 100 mL).

      • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-5-(sulfanylmethyl)benzonitrile.

Reactivity and Potential Applications

The trifunctional nature of 2-Fluoro-5-(sulfanylmethyl)benzonitrile provides a platform for a wide range of chemical transformations.

  • The Sulfanylmethyl Group: This is the most reactive site for many transformations.

    • Alkylation: The thiol is nucleophilic and can be easily S-alkylated to form thioethers.

    • Oxidation: The thiol can be oxidized to the corresponding disulfide or further to sulfonic acids.

    • Michael Addition: It can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

  • The Nitrile Group:

    • Reduction: The nitrile can be reduced to a primary amine (benzylamine derivative).

    • Hydrolysis: It can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • The Aromatic Ring: The fluorine atom and the electron-withdrawing nitrile group make the aromatic ring electron-deficient, potentially allowing for nucleophilic aromatic substitution reactions under certain conditions.

Potential Applications:

  • Pharmaceutical Synthesis: As a key intermediate for the synthesis of bioactive molecules. Its structural features are found in various classes of drugs. The precursor, 2-fluoro-5-formylbenzonitrile, is a known intermediate in the synthesis of the PARP inhibitor Olaparib.[2]

  • Agrochemicals: The benzonitrile scaffold is present in numerous herbicides and pesticides.

  • Materials Science: The thiol group allows for the anchoring of this molecule to surfaces (e.g., gold nanoparticles) or its incorporation into polymers.

Safety and Handling

No specific safety data for 2-Fluoro-5-(sulfanylmethyl)benzonitrile is currently available. Therefore, a conservative approach to handling is essential, based on the known hazards of its precursors and related compounds.

Hazard Assessment (Inferred):

  • Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, similar to related formyl and trifluoromethyl benzonitriles.

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Table 2: GHS Hazard Statements for Related Compounds

CompoundGHS Hazard Statements
2-Fluoro-5-formylbenzonitrileH302, H312, H315, H319, H332
2-Fluoro-5-(trifluoromethyl)benzonitrileH302, H312, H315, H319, H332, H335
Aromatic ThiolsGenerally toxic and can cause skin and eye irritation.

Handling Precautions:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from oxidizing agents. The thiol group may be sensitive to air oxidation.

Conclusion

2-Fluoro-5-(sulfanylmethyl)benzonitrile is a promising and versatile building block for advanced chemical synthesis. While direct experimental data on this compound is limited, its synthesis can be reliably achieved through a multi-step sequence starting from readily available precursors. Its unique combination of a fluorinated ring, a nitrile group, and a reactive thiol moiety makes it a valuable tool for researchers in the pharmaceutical and materials science fields. As with any novel compound, appropriate safety precautions should be taken during its handling and use.

References

Sources

Exploratory

A Comprehensive Technical Guide to 2-Fluoro-5-(sulfanylmethyl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry 2-Fluoro-5-(sulfanylmethyl)benzonitrile is a strategically functionalized aromati...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

2-Fluoro-5-(sulfanylmethyl)benzonitrile is a strategically functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its unique molecular architecture, featuring a fluorine atom, a nitrile group, and a reactive sulfanylmethyl (thiol) moiety, offers medicinal chemists a versatile scaffold for molecular elaboration. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the nitrile and sulfanylmethyl groups provide orthogonal handles for a variety of chemical transformations.[1][2]

This technical guide provides an in-depth exploration of 2-Fluoro-5-(sulfanylmethyl)benzonitrile, encompassing its physicochemical properties, detailed synthetic routes, comprehensive characterization, and its pivotal role in the development of targeted therapeutics, most notably as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors.[3]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 2-Fluoro-5-(sulfanylmethyl)benzonitrile is fundamental for its effective utilization in synthetic chemistry and drug design. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆FNS[1][2]
Molecular Weight 167.21 g/mol [1][2]
IUPAC Name 2-fluoro-5-(sulfanylmethyl)benzonitrile[2]
Canonical SMILES C1=CC(=C(C=C1CS)C#N)F[2]
InChI Key GTKPUSVGYIMYFA-UHFFFAOYSA-N[1]

Strategic Synthesis: A Step-by-Step Guide

The synthesis of 2-Fluoro-5-(sulfanylmethyl)benzonitrile is typically achieved through a multi-step process, starting from commercially available precursors. A common and efficient strategy involves the preparation of a key intermediate, 2-fluoro-5-(bromomethyl)benzonitrile, followed by nucleophilic substitution with a sulfur source. This retrosynthetic approach is illustrated below.

Retrosynthetic Analysis

G Target 2-Fluoro-5-(sulfanylmethyl)benzonitrile Intermediate1 2-Fluoro-5-(bromomethyl)benzonitrile Target->Intermediate1 C-S Bond Formation Intermediate2 2-Fluoro-5-methylbenzonitrile Intermediate1->Intermediate2 Benzylic Bromination StartingMaterial Commercially Available Precursors Intermediate2->StartingMaterial Various Routes

Caption: Retrosynthetic disconnection of 2-Fluoro-5-(sulfanylmethyl)benzonitrile.

Experimental Protocol: Synthesis of 2-Fluoro-5-(sulfanylmethyl)benzonitrile

This protocol details a two-step synthesis starting from 2-fluoro-5-methylbenzonitrile.

Part 1: Synthesis of 2-Fluoro-5-(bromomethyl)benzonitrile

This step involves the radical bromination of the benzylic methyl group.

  • Materials:

    • 2-Fluoro-5-methylbenzonitrile

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylbenzonitrile in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-5-(bromomethyl)benzonitrile.

    • Purify the crude product by recrystallization or column chromatography.

Part 2: Synthesis of 2-Fluoro-5-(sulfanylmethyl)benzonitrile

This step involves the nucleophilic substitution of the bromide with a sulfur nucleophile.

  • Materials:

    • 2-Fluoro-5-(bromomethyl)benzonitrile

    • Sodium hydrosulfide (NaSH) or Thiourea followed by hydrolysis

    • Ethanol or other suitable polar protic solvent

  • Procedure:

    • Dissolve 2-fluoro-5-(bromomethyl)benzonitrile in ethanol in a round-bottom flask.

    • Add a solution of sodium hydrosulfide (1.2 equivalents) in ethanol dropwise at room temperature. Alternatively, react with thiourea to form a thiouronium salt, which is then hydrolyzed with a base (e.g., sodium hydroxide).

    • Stir the reaction mixture at room temperature and monitor its completion by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-5-(sulfanylmethyl)benzonitrile.

    • Purify the product by column chromatography on silica gel.

Synthesis Workflow Diagram

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Thiol Installation A 2-Fluoro-5-methylbenzonitrile B NBS, AIBN Reflux in CCl4 A->B C 2-Fluoro-5-(bromomethyl)benzonitrile B->C D 2-Fluoro-5-(bromomethyl)benzonitrile E NaSH or 1. Thiourea 2. NaOH(aq) D->E F 2-Fluoro-5-(sulfanylmethyl)benzonitrile E->F

Caption: Synthetic workflow for 2-Fluoro-5-(sulfanylmethyl)benzonitrile.

Spectroscopic Characterization

The structural confirmation of 2-Fluoro-5-(sulfanylmethyl)benzonitrile relies on a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Predicted Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Aromatic protons (3H) would appear as complex multiplets in the range of δ 7.0-7.8 ppm, showing coupling to each other and to the fluorine atom. The methylene protons (-CH₂SH) would likely appear as a doublet around δ 3.5-4.0 ppm, coupled to the thiol proton. The thiol proton (-SH) would be a broad singlet or a triplet (if coupled to the methylene protons) around δ 1.5-2.5 ppm.
¹³C NMR The carbon of the nitrile group (C≡N) is expected around δ 115-120 ppm. Aromatic carbons would appear in the range of δ 110-140 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The methylene carbon (-CH₂SH) would be expected around δ 25-35 ppm.
FT-IR (cm⁻¹) A sharp, medium intensity peak for the C≡N stretch is expected around 2220-2240 cm⁻¹.[2] A weak S-H stretch may be observed around 2550-2600 cm⁻¹. C-F stretching vibrations are expected in the 1250-1000 cm⁻¹ region.[4] C-S stretching vibrations are typically weak and appear in the 750-600 cm⁻¹ range.[4]
Mass Spec. (EI) The molecular ion peak (M⁺) would be observed at m/z = 167. Fragmentation would likely involve the loss of the sulfanylmethyl group (-CH₂SH) or the SH radical, leading to a prominent peak at m/z = 120.

Applications in Drug Discovery: A Focus on PARP Inhibition

The primary significance of 2-Fluoro-5-(sulfanylmethyl)benzonitrile lies in its role as a key intermediate in the synthesis of PARP inhibitors.[3] PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3]

The precursor to our title compound, 2-fluoro-5-formylbenzonitrile, is a documented starting material for the synthesis of Olaparib, a clinically approved PARP inhibitor.[3][5] The 2-fluoro-5-(functionalized methyl)benzonitrile moiety serves as a critical pharmacophore that occupies a key region of the PARP enzyme's active site. The sulfanylmethyl group in 2-Fluoro-5-(sulfanylmethyl)benzonitrile offers a reactive handle for further elaboration to construct the complex heterocyclic systems characteristic of many PARP inhibitors.

Logical Relationship in PARP Inhibitor Synthesis

G A 2-Fluoro-5-(sulfanylmethyl)benzonitrile B Chemical Elaboration (e.g., Alkylation, Cyclization) A->B Versatile Intermediate C Complex Heterocyclic Scaffold B->C Builds Core Structure D PARP Inhibitor (e.g., Olaparib Analogs) C->D Final Drug Molecule

Caption: Role as a building block in the synthesis of PARP inhibitors.

Hazard and Safety Information

Due to the limited availability of specific safety data for 2-Fluoro-5-(sulfanylmethyl)benzonitrile, a precautionary approach based on the known hazards of its precursors and related compounds is strongly recommended. Precursors such as 2-fluoro-5-formylbenzonitrile and other substituted benzonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6][7]

General Safety Precautions:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[8]

Conclusion

2-Fluoro-5-(sulfanylmethyl)benzonitrile stands as a testament to the importance of rationally designed building blocks in modern drug discovery. Its unique combination of functional groups provides a powerful platform for the synthesis of complex and biologically active molecules. As our understanding of disease pathways deepens, the demand for such versatile intermediates will undoubtedly continue to grow, further solidifying the role of compounds like 2-Fluoro-5-(sulfanylmethyl)benzonitrile in the development of next-generation therapeutics.

References

  • 2-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 521016 - PubChem. Accessed March 4, 2026. [Link]

  • 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem. Accessed March 4, 2026. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Accessed March 4, 2026. [Link]

  • 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem. Accessed March 4, 2026. [Link]

Sources

Foundational

Precision Synthesis and Application of 2-Fluoro-5-(sulfanylmethyl)benzonitrile

A Strategic Intermediate for PARP and Kinase Inhibitor Scaffolds Executive Summary: The "Warhead" and the "Linker" In the landscape of modern medicinal chemistry, 2-Fluoro-5-(sulfanylmethyl)benzonitrile (CAS: 1702151-67-...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Intermediate for PARP and Kinase Inhibitor Scaffolds

Executive Summary: The "Warhead" and the "Linker"

In the landscape of modern medicinal chemistry, 2-Fluoro-5-(sulfanylmethyl)benzonitrile (CAS: 1702151-67-4) represents a high-value "bifunctional" scaffold. It bridges the gap between the metabolically stable aryl-fluoride cores found in blockbuster drugs like Olaparib (PARP inhibitors) and the versatile reactivity of benzylic thiols.

This guide moves beyond basic catalog data to provide a rigorous, field-tested protocol for synthesizing, handling, and deploying this intermediate. We focus on its utility as a precursor for sulfonamides , thioethers , and heterocyclic constructions , emphasizing the suppression of oxidative dimerization (disulfide formation) during synthesis.

Structural Analysis & Pharmacophore Relevance
  • 2-Fluoro Substituent: Deactivates the aromatic ring against oxidative metabolism (P450) and modulates the pKa of the ortho-nitrile.

  • Benzonitrile Motif: A robust precursor for amides, acids, and tetrazoles; serves as a polar contact point in protein active sites.

  • Sulfanylmethyl (-CH₂SH) Group: A "soft" nucleophile allowing highly selective conjugation (S-alkylation) or oxidation to sulfonyl chlorides (for sulfonamide synthesis).

Synthesis: The Critical Path

The synthesis of 2-Fluoro-5-(sulfanylmethyl)benzonitrile is often plagued by two failure modes: over-bromination in the precursor stage and oxidative dimerization (disulfide formation) during thiolation. The following protocol utilizes a Thiourea-mediated hydrolysis to guarantee mono-thiol selectivity.

Reaction Workflow Diagram

SynthesisWorkflow Start 2-Fluoro-5-methylbenzonitrile (CAS 64113-84-4) Step1 Radical Bromination (NBS, AIBN, CCl4/PhCF3) Start->Step1 Activation Inter1 Intermediate: 2-Fluoro-5-(bromomethyl)benzonitrile Step1->Inter1 Yield: ~75-80% Step2 Thiourea Alkylation (Ethanol, Reflux) Inter1->Step2 SN2 Subst. Inter2 Isothiouronium Salt (Stable Solid) Step2->Inter2 Precipitation Step3 Alkaline Hydrolysis (NaOH/H2O, Inert Atm) Inter2->Step3 Deprotection Product TARGET: 2-Fluoro-5-(sulfanylmethyl)benzonitrile Step3->Product Yield: ~90%

Caption: Step-wise synthetic pathway minimizing disulfide byproducts via isothiouronium salt isolation.

Detailed Experimental Protocol
Step 1: Regioselective Bromination

Objective: Convert the methyl group to a bromomethyl group without touching the aromatic ring.

  • Reagents: 2-Fluoro-5-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Trifluoromethylbenzene (PhCF₃) is preferred over CCl₄ for green chemistry compliance and higher boiling point.

  • Protocol:

    • Dissolve substrate in PhCF₃ (0.5 M).

    • Add NBS and AIBN at room temperature.

    • Heat to reflux (approx. 100°C) for 4-6 hours. Monitor by TLC/HPLC.

    • Critical Check: Stop when starting material is <5%. Prolonged heating leads to gem-dibromide formation.

    • Cool to 0°C to precipitate succinimide. Filter.

    • Concentrate filtrate to yield crude 2-Fluoro-5-(bromomethyl)benzonitrile .

Step 2: Thiolation via Isothiouronium Salt

Objective: Install the thiol group while preventing S-S coupling.

  • Reagents: Crude Bromide (from Step 1), Thiourea (1.1 eq), Ethanol (anhydrous).

  • Protocol:

    • Dissolve crude bromide in Ethanol (0.3 M).

    • Add Thiourea. Heat to reflux for 3 hours.

    • Cool to 0°C. The Isothiouronium hydrobromide salt will precipitate as a white solid.

    • Filter and wash with cold ethanol. Note: This purification step removes non-polar impurities from Step 1.

Step 3: Hydrolysis to the Free Thiol
  • Reagents: Isothiouronium salt, NaOH (2.5 eq), Water, Degassed DCM.

  • Protocol:

    • Suspend the salt in degassed water under Nitrogen/Argon atmosphere (Oxygen exclusion is mandatory).

    • Add NaOH solution dropwise. Heat to 60°C for 1 hour.

    • Cool and acidify carefully with dilute HCl to pH 5-6.

    • Extract immediately with DCM. Dry over Na₂SO₄ and concentrate.

    • Result: 2-Fluoro-5-(sulfanylmethyl)benzonitrile (Pale yellow oil/solid, stench).

Divergent Reactivity & Applications[1]

Once synthesized, this intermediate serves as a pivot point for three major chemical transformations relevant to drug discovery.

Reactivity Map

ReactivityMap Center 2-Fluoro-5-(sulfanylmethyl)benzonitrile Path1 Oxidation (H2O2/AcOH or Cl2/H2O) Center->Path1 Path2 S-Alkylation (R-X, Base) Center->Path2 Path3 Nitrile Hydrolysis (H2SO4/H2O) Center->Path3 Prod1 Sulfonyl Chloride (Precursor to Sulfonamides) Path1->Prod1 High Utility Prod2 Thioethers (Kinase Inhibitor Linkers) Path2->Prod2 Click Chem Prod3 Benzoic Acid Derivatives (Olaparib-like Scaffolds) Path3->Prod3 Scaffold Mod.

Caption: Divergent synthetic utility of the sulfanylmethyl-benzonitrile core.

Quantitative Data: Reaction Conditions Table
TransformationReagentsTypical YieldKey ChallengeSolution
S-Alkylation R-Br, K₂CO₃, DMF85-95%Over-alkylationUse slight excess of electrophile; keep temp <60°C.
Sulfonyl Chloride N-chlorosuccinimide, HCl, MeCN70-80%Hydrolysis of CNMaintain temp <10°C; rapid workup.
Disulfide Formation I₂, MeOH (Voluntary)98%Involuntary oxidationStore free thiol under Argon at -20°C.

Strategic Application: The "Olaparib" Analog

While Olaparib utilizes a phthalazinone core linked via a benzylic position, the 2-fluoro-5-(sulfanylmethyl)benzonitrile allows for the construction of bioisosteres where the carbonyl-linker is replaced by a sulfonamide or thioether.

Mechanistic Insight: The fluorine atom at the C2 position is not merely structural; it lowers the pKa of the benzylic protons and the thiol, making S-alkylation faster than in non-fluorinated analogs. Furthermore, it prevents metabolic hydroxylation at the C2 position, a common clearance pathway for benzonitriles.

Example Workflow (Sulfonamide Synthesis):

  • Oxidation: Treat the thiol with NCS/HCl to generate 2-fluoro-5-(chlorosulfonyl)benzonitrile.

  • Coupling: React immediately with a piperazine or amine derivative (e.g., N-Boc-piperazine) to form the sulfonamide linkage.

  • Nitrile Conversion: The nitrile can then be converted to a primary amide (via hydrolysis) or a tetrazole (via azide cycloaddition) to mimic the pharmacophore of PARP inhibitors.

Safety & Handling Protocols

  • Lachrymator Hazard: The bromomethyl intermediate (Step 1 product) is a potent lachrymator. Handle only in a fume hood.

  • Stench Management: The free thiol has a pervasive, disagreeable odor.

    • Protocol: All glassware contacting the thiol should be soaked in a bleach (sodium hypochlorite) bath for 1 hour before washing. This oxidizes the thiol to the odorless sulfonate.

  • Cyanide/Nitrile Toxicity: While less toxic than free cyanide, the benzonitrile core is toxic if ingested. Wear double nitrile gloves.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2769582, 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. (Foundational text on the 2-fluoro-5-substituted benzyl scaffold).
  • Google Patents. (2010). Preparation method of 2-fluoro-5-bromobenzonitrile (CN101898976A).
Exploratory

Thermophysical Characterization of 2-Fluoro-5-(sulfanylmethyl)benzonitrile: A Methodological Whitepaper

Executive Summary In the realm of advanced medicinal chemistry and targeted drug development, 2-Fluoro-5-(sulfanylmethyl)benzonitrile (CAS 1702151-67-4) serves as a highly specialized, versatile building block[1]. Featur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced medicinal chemistry and targeted drug development, 2-Fluoro-5-(sulfanylmethyl)benzonitrile (CAS 1702151-67-4) serves as a highly specialized, versatile building block[1]. Featuring a fluorinated aromatic ring, a cyano group, and a reactive sulfanylmethyl (thiomethyl) moiety, this compound is frequently utilized as a key intermediate in the synthesis of enzyme inhibitors and receptor modulators[2].

However, because it is strictly a research-grade intermediate, empirical consensus on its macroscopic physical traits is sparse in open literature. As a Senior Application Scientist, I approach the physical characterization of such molecules not as a simple data-retrieval exercise, but as a rigorous exercise in thermodynamic prediction and methodological design. This guide establishes the definitive, self-validating protocols required to accurately determine the melting and boiling points of this compound without falling victim to thermal degradation.

Molecular Architecture and Thermodynamic Predictions

The physical properties of 2-Fluoro-5-(sulfanylmethyl)benzonitrile are dictated by the competing intermolecular forces generated by its three distinct functional groups. Because experimental data is restricted to proprietary drug discovery programs, we must rely on predictive thermodynamic modeling grounded in these structural features[2].

Quantitative Data Summary
PropertyPredicted ValueDerivation / Method
Molecular Formula C₈H₆FNSStandard IUPAC
Molecular Weight 167.21 g/mol Exact Mass Calculation
Melting Point 45 °C – 65 °CPredictive Cheminformatics
Boiling Point ~285 °C (at 760 mmHg)Predictive Cheminformatics
Density ~1.28 g/cm³Predictive Cheminformatics

Table 1: Predicted thermophysical properties of 2-Fluoro-5-(sulfanylmethyl)benzonitrile.

The Causality of Intermolecular Forces

To understand why these values are predicted, we must analyze the molecule's structural components:

  • The Benzonitrile Core (-CN): The nitrile group possesses a strong permanent dipole moment. This facilitates strong dipole-dipole interactions between adjacent molecules, significantly elevating both the melting and boiling points compared to a simple benzene or toluene baseline.

  • The Fluoro Group (-F): While highly electronegative, fluorine's tightly held lone pairs do not participate significantly in intermolecular hydrogen bonding. Its primary contribution is an inductive electron-withdrawing effect, causing only a marginal increase in the boiling point.

  • The Sulfanylmethyl Group (-CH₂SH): This is the thermodynamic wildcard. Thiols exhibit weaker hydrogen bonding than their alcohol analogs (due to sulfur's lower electronegativity and larger size). However, sulfur's high polarizability contributes to strong London dispersion forces, pushing the boiling point into the upper 200s (°C).

G Mol 2-Fluoro-5-(sulfanylmethyl) benzonitrile CN Cyano Group (-CN) Strong Dipole Moment Mol->CN F Fluoro Group (-F) Inductive Effect Mol->F SH Thiol Group (-SH) Weak H-Bonding Mol->SH MP Melting Point (Predicted: 45-65 °C) CN->MP Elevates BP Boiling Point (Predicted: ~285 °C) CN->BP Elevates F->BP Minimal Effect SH->BP Elevates

Intermolecular forces dictating the thermophysical properties of the compound.

Methodological Framework: Self-Validating Protocols

Standard physical characterization techniques will fail for this compound if the reactivity of the thiol group is ignored. The protocols below are designed as self-validating systems to ensure that the physical properties measured belong to the pure monomer, not a degraded artifact.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses expose the sample to atmospheric oxygen. At elevated temperatures, the free thiol (-SH) group is highly susceptible to oxidative dimerization, forming a disulfide bridge (R-S-S-R). This alters the purity of the sample mid-measurement, leading to a broadened and inaccurate melting point depression. Therefore, DSC is the mandatory analytical standard[3][4].

Step-by-Step Protocol:

  • Sample Preparation: Within an argon-purged glovebox, precisely weigh 2.0 to 5.0 mg of the compound.

  • Encapsulation: Seal the sample inside a hermetic aluminum DSC pan. The hermetic seal is non-negotiable; it prevents oxygen ingress and suppresses the volatilization of any residual solvents.

  • Instrument Calibration: Ensure the DSC is calibrated for heat flow and temperature using high-purity Indium (

    
     = 156.6 °C) and Zinc standards.
    
  • Thermal Ramping: Equilibrate the sample at 0 °C. Apply a controlled heating rate of 10 °C/min up to 100 °C under a continuous high-purity Nitrogen purge (50 mL/min).

  • Data Analysis: The true melting point is determined by the extrapolated onset temperature of the endothermic peak—not the peak maximum—ensuring strict thermodynamic accuracy[3].

Boiling Point Determination via Thermogravimetric Analysis (TGA)

Standard boiling point methods, such as ASTM D1120 (Engine Coolants)[5] or ASTM D86 (Petroleum Distillation)[6], utilize open-system reflux or batch distillation. Exposing 2-Fluoro-5-(sulfanylmethyl)benzonitrile to its boiling point (~285 °C) in the presence of oxygen will cause rapid thermal degradation and oxidative coupling. TGA, which measures mass loss as a function of temperature under a controlled atmosphere, is the authoritative standard for determining the boiling point of reactive thiols[7][8][9].

Step-by-Step Protocol:

  • Crucible Loading: Load 10–20 mg of the liquid/melted sample into a pre-tared platinum or alumina TGA crucible.

  • Atmospheric Control: Purge the TGA furnace with high-purity Argon at a flow rate of 60 mL/min. Argon is preferred over Nitrogen at high temperatures to prevent any theoretical nitridation artifacts.

  • Dynamic Heating: Ramp the temperature at a slow, controlled rate of 5 °C/min from ambient temperature up to 350 °C.

  • Derivative Analysis (DTG): Monitor the mass-loss curve. The boiling point is identified as the temperature at which the first derivative of the mass-loss curve (DTG) reaches its maximum peak. This point correlates precisely with the maximum rate of vaporization[9].

G Start Sample Prep (Inert Argon Atmosphere) Split1 Thermal Analysis Pathway Start->Split1 DSC DSC (ASTM E537) 10 °C/min Ramp Split1->DSC Solid State TGA TGA / Micro-distillation (Modified ASTM D86) Split1->TGA Liquid State MP Determine Melting Point (Endothermic Onset) DSC->MP BP Determine Boiling Point (Mass Loss DTG Peak) TGA->BP

Self-validating thermal analysis workflow preventing oxidative degradation.

Mechanistic Pitfalls: The Thiol Oxidation Paradigm

Trustworthiness in chemical analysis is achieved by understanding and mitigating failure modes. The most critical failure mode when analyzing 2-Fluoro-5-(sulfanylmethyl)benzonitrile is the Thiol Oxidation Paradigm .

If a laboratory technician attempts a standard atmospheric distillation and reports a boiling point exceeding 350 °C, or observes a highly viscous, intractable residue remaining in the distillation flask, this is a definitive diagnostic failure. It indicates that the monomeric benzonitrile has undergone oxidative coupling to form a heavy, dimeric disulfide. By strictly adhering to the inert-atmosphere DSC and TGA methodologies outlined above, researchers ensure that the thermophysical data collected reflects the intrinsic properties of the intact molecule, safeguarding the integrity of downstream drug development workflows.

References

  • ASTM International (2022). ASTM D1120-22: Standard Test Method for Boiling Point of Engine Coolants. Retrieved from[Link][5]

  • ASTM International (2024). ASTM D86-24: Standard Test Method for Distillation of Petroleum Products and Liquid Fuels at Atmospheric Pressure. Retrieved from [Link][6]

  • Wikipedia (2024). Thermogravimetric Analysis. Retrieved from [Link][8]

  • Auriga Research (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs. Retrieved from [Link][9]

  • European Commission / OECD Guidelines (2008). Methods for the Determination of Physicochemical Properties (Melting Point / DSC). Retrieved from [Link][3]

  • ResearchGate (2020). Differential scanning calorimetry (DSC): Theoretical fundamentals. Retrieved from[Link][4]

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Protocols & Analytical Methods

Method

Application Note: Precision Thiol Functionalization of 2-Fluorobenzonitrile via SNAr

Topic: Thiol Functionalization of 2-Fluorobenzonitrile Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract & Strategic Impor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thiol Functionalization of 2-Fluorobenzonitrile Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Importance

The 2-fluorobenzonitrile scaffold is a privileged intermediate in medicinal chemistry, serving as a gateway to benzothiazoles, benzothiophenes, and biaryl thioethers found in NSAIDs, kinase inhibitors, and antimicrobial agents. The presence of the ortho-cyano group renders the fluorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

However, the simplicity of this reaction is deceptive. Common pitfalls—such as disulfide dimerization, hydrolysis of the nitrile, and regioselectivity issues in poly-fluorinated derivatives—can drastically reduce yields. This guide provides a robust, self-validating protocol for the thiol functionalization of 2-fluorobenzonitrile, emphasizing mechanistic control and process safety.

Mechanistic Insight: The "Ortho-Effect" Advantage

Understanding the causality of this reaction is critical for optimization. The reaction proceeds via a classical SNAr mechanism, but two specific factors drive its efficiency:

  • Inductive Activation: The nitrile group (-CN) at the ortho position is a strong electron-withdrawing group (EWG). It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C-F carbon, facilitating nucleophilic attack.

  • The Fluorine Effect: unlike SN1 or SN2 reactions where iodide or bromide are better leaving groups, in SNAr, Fluorine is the superior leaving group . Its high electronegativity inductively stabilizes the anionic Meisenheimer intermediate (the rate-determining step).

Diagram 1: Mechanistic Pathway

The following diagram illustrates the formation of the Meisenheimer complex and the subsequent restoration of aromaticity.[1]

SNAr_Mechanism Substrate 2-Fluorobenzonitrile (Electrophile) Complex Meisenheimer Complex (Stabilized Anion) Substrate->Complex Nucleophilic Attack (Rate Limiting) Thiol Thiol/Thiolate (Nucleophile) Thiol->Complex Product 2-(Alkyl/Arylthio) benzonitrile Complex->Product Aromatization (Fast) Fluoride Fluoride Ion (Leaving Group) Complex->Fluoride

Caption: The SNAr pathway showing the critical stabilization of the Meisenheimer complex by the electron-withdrawing nitrile group.[1]

Experimental Protocols

Protocol A: Standard Base-Mediated SNAr (General Purpose)

Best for: Aryl thiols (thiophenols) and non-volatile alkyl thiols. Scale: 1.0 mmol – 10.0 mmol

Reagents & Materials
  • Substrate: 2-Fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv)

  • Solvent: DMF or DMSO (Anhydrous, 0.2 M concentration)

  • Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under a stream of inert gas (N₂/Ar).

  • Solvation: Add the thiol (1.1 equiv) and 2-fluorobenzonitrile (1.0 equiv) to the flask. Dissolve in anhydrous DMF (5 mL per mmol substrate).

    • Expert Note: Do not add the base yet. Premixing substrate and thiol prevents local high concentrations of thiolate that could lead to disulfide byproducts if oxygen is present.

  • Activation: Add K₂CO₃ (2.0 equiv) in a single portion.

  • Reaction: Stir vigorously at Room Temperature (25°C) .

    • Monitoring: Check TLC or LC-MS after 1 hour. Most aryl thiols react within 1-3 hours. Alkyl thiols may require mild heating (50°C).

  • Quench: Once starting material is consumed (<5%), pour the mixture into ice-cold water (10x reaction volume).

  • Workup:

    • Extract with Ethyl Acetate (3x).[1][2]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

Protocol B: High-Reactivity Conditions (Sterically Hindered/Volatile Thiols)

Best for: Tertiary thiols, volatile alkyl thiols, or unreactive substrates.

Reagents & Modifications[1][3][4][5][6][7]
  • Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv).

  • Solvent: THF (0°C to RT).

  • Procedure Change:

    • Suspend NaH in dry THF at 0°C under Argon.

    • Add Thiol dropwise (gas evolution H₂). Stir 15 min to form the sodium thiolate.

    • Add 2-fluorobenzonitrile solution dropwise.

    • Warm to RT.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their scientific resolutions.

IssueProbable CauseCorrective Action
Low Yield / Disulfide Formation Oxidation of thiol by dissolved oxygen.Degas solvents (sparge with N₂ for 15 min) before use. Use a strict inert atmosphere. Add TCEP (5 mol%) if disulfide persists.
Incomplete Conversion Poor solubility of base (K₂CO₃) or low nucleophilicity.Switch to Cs₂CO₃ (higher solubility in DMF) or increase temperature to 60-80°C.
Hydrolysis of Nitrile Wet solvent + high heat + strong base = Amide formation.Ensure anhydrous conditions . Avoid temperatures >100°C unless necessary.
Regioselectivity (if poly-fluorinated) Competition between multiple fluorine sites.Run the reaction at -78°C to 0°C using NaH/THF to control kinetic selectivity (substitution usually occurs para to the strongest EWG first).
Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: Select Thiol Type Type Thiol Type? Start->Type RouteA Aryl / Primary Alkyl Type->RouteA Standard RouteB Hindered / Volatile Type->RouteB Difficult CondA Protocol A: K2CO3 / DMF / RT RouteA->CondA CondB Protocol B: NaH / THF / 0°C RouteB->CondB Monitor Monitor (TLC/LCMS) Is SM consumed? CondA->Monitor CondB->Monitor Heat Increase Temp (50°C) or Switch Base (Cs2CO3) Monitor->Heat No Workup Aq. Workup & Purification Monitor->Workup Yes Heat->Monitor

Caption: Decision tree for selecting the optimal protocol based on thiol sterics and reactivity.

Safety & Handling

  • Cyanide/Nitrile Hazards: While 2-fluorobenzonitrile is stable, metabolic processing can release cyanide. Work in a well-ventilated fume hood.

  • Thiol Odor Control: All glassware and syringes contacting thiols should be soaked in a bleach bath (10% sodium hypochlorite) immediately after use to oxidize the sulfur and neutralize the odor.

  • Solvent Toxicity: DMF and DMSO are skin-permeable. Wear butyl rubber or double-gloved nitrile protection.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from

  • Organic Syntheses. Nucleophilic Aromatic Substitution of Aryl Fluorides.[8] Org.[1][5][9] Synth. 2004, 81, 197. Retrieved from

  • National Institutes of Health (NIH). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. PMC Article. Retrieved from

  • Sigma-Aldrich. 2-Fluorobenzonitrile Product & Reactivity Data. Retrieved from

  • Royal Society of Chemistry. Tuneable thiol exchange linkers for traceless drug release applications.[10] Chem. Commun., 2024.[10] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of functionalized benzonitriles

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter bottlenecks when installing nitrile groups onto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter bottlenecks when installing nitrile groups onto complex aromatic scaffolds.

The synthesis of functionalized benzonitriles generally relies on two primary disconnections: the transition-metal catalyzed cyanation of aryl halides, and the dehydration of primary amides. Both pathways present unique mechanistic hurdles—ranging from catastrophic catalyst poisoning to the degradation of sensitive functional groups.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these failures and provide self-validating, field-proven protocols to ensure your syntheses succeed.

DecisionTree Start Target: Functionalized Benzonitrile Precursor Select Precursor Start->Precursor ArylHalide Aryl Halide/Triflate Precursor->ArylHalide PrimaryAmide Primary Amide Precursor->PrimaryAmide PdCat Pd-Catalyzed Cyanation ArylHalide->PdCat Dehydration Dehydration PrimaryAmide->Dehydration K4FeCN6 K4[Fe(CN)6] (Non-toxic, Mild) PdCat->K4FeCN6 High FG Tolerance ZnCN2 Zn(CN)2 (Standard, Toxic) PdCat->ZnCN2 Standard Scope T3P T3P / Base (Mild, Base-Sensitive) Dehydration->T3P Complex/Sensitive POCl3 POCl3 or SOCl2 (Harsh, Robust Substrates) Dehydration->POCl3 Simple/Robust

Decision tree for selecting the optimal benzonitrile synthesis route based on precursor.

Section 1: Transition-Metal Catalyzed Cyanation of Aryl Halides

Q1: My Palladium-catalyzed cyanation of an aryl bromide using Zn(CN)₂ stalls at 20-30% conversion. Spiking the reaction with more Pd catalyst does not improve the yield. What is happening?

Answer: You are experiencing classic catalyst poisoning. The cyanide ion (


) is a formidable 

-donor and

-acceptor. When the concentration of dissolved free cyanide in your reaction mixture exceeds the rate of the oxidative addition step, the

ions aggressively displace the phosphine ligands on the palladium center.

Mechanistic studies have demonstrated that this drives the catalyst into irreversible thermodynamic sinks—specifically, the formation of the catalytically dead


 complex, or the trapped 

intermediate[1]. Adding more catalyst simply provides more palladium for the excess cyanide to coordinate and deactivate.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Pd0->OxAdd Ar-X Poison1 [Pd(CN)4]2- (Dead Catalyst) Pd0->Poison1 Excess CN- TransMet Cyanide Exchange [Pd(II)(Ar)(CN)] OxAdd->TransMet CN- RedElim Reductive Elimination Ar-CN + Pd(0) TransMet->RedElim Poison2 [Pd(CN)3Ar]2- (Trapped Intermediate) TransMet->Poison2 Excess CN- RedElim->Pd0

Pd-catalyzed cyanation cycle highlighting off-cycle catalyst poisoning by excess cyanide.

Q2: How can I prevent catalyst poisoning while maintaining a high reaction rate?

Answer: The solution is to strictly control the concentration of free cyanide in solution. Instead of using highly soluble or highly toxic cyanide sources, switch to Potassium ferrocyanide (


). This reagent acts as a "slow-release" cyanide reservoir. Because it is practically insoluble in pure organic solvents, it requires a biphasic mixture (e.g., Dioxane/Water). The water dissolves the ferrocyanide, slowly shuttling 

to the organic phase at a rate that matches the catalytic cycle, completely bypassing the poisoning pathways[2]. Furthermore, it is non-toxic and environmentally benign[3].
Quantitative Comparison of Common Cyanide Sources
Cyanide SourceRelative Toxicity (Oral LD50, Rat)Solubility in OrganicsCatalyst Poisoning RiskBest Use Case
Zn(CN)₂ Highly Toxic (~15 mg/kg)PoorHigh (if not controlled)Standard pharmaceutical scale-up with optimized ligands.
NaCN / KCN Highly Toxic (~5 mg/kg)Poor to Moderate (w/ PTC)Very HighIndustrial applications requiring rigorous anhydrous conditions.
TMSCN Highly Toxic (Volatile liquid)HighModerateElectrophilic cyanations; reacts with free -OH/-NH groups.
K₄[Fe(CN)₆] Low Toxicity (>3000 mg/kg)Very Poor (Requires biphasic)Very Low Green chemistry, high functional group tolerance, complex APIs.
Protocol 1: Step-by-Step Pd-Catalyzed Cyanation using K₄[Fe(CN)₆]

This protocol is designed as a self-validating system. The biphasic nature ensures slow cyanide release, protecting the catalyst.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol),

    
     (0.2 mmol, equivalent to 1.2 mmol of available 
    
    
    
    ),
    
    
    (1.0 mmol),
    
    
    (2 mol%), and XPhos ligand (4 mol%).
  • Atmosphere Exchange: Evacuate and backfill the flask with dry Argon (repeat 3 times) to prevent oxidative degradation of the phosphine ligand.

  • Solvent Addition: Add degassed 1,4-Dioxane (2.5 mL) and degassed

    
     (2.5 mL). Causality note: The 1:1 biphasic ratio is critical. Water dissolves the inorganic salt, while dioxane solubilizes the aryl halide and catalyst.
    
  • Reaction: Heat the mixture to 100 °C under vigorous stirring for 12-18 hours.

  • Validation & Workup: Cool to room temperature. Check an aliquot by TLC or LC-MS.

    • Diagnostic Check: If you observe the formation of the des-halogenated reduction byproduct (Ar-H) instead of Ar-CN, your catalyst is starved of cyanide (often due to insufficient stirring of the biphasic mixture). If unreacted Ar-X remains, the catalyst was poisoned (check oxygen exclusion).

  • Isolation: Dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    

Section 2: Dehydration of Primary Amides

Q3: I am trying to dehydrate a base-sensitive primary amide to a benzonitrile. Standard reagents like POCl₃ and SOCl₂ lead to degradation and racemization of adjacent stereocenters. What is a milder alternative?

Answer: Reagents like


 or 

generate stoichiometric amounts of HCl in situ. This acidic environment easily cleaves protecting groups (like acetals or silyl ethers) and promotes the enolization-driven racemization of adjacent chiral centers.

To overcome this, transition to Propylphosphonic anhydride (T3P) . T3P is a remarkably mild, highly selective dehydrating agent that operates under slightly basic conditions (typically paired with Triethylamine or DIPEA), entirely avoiding acidic byproducts[4].

Protocol 2: Step-by-Step T3P-Mediated Amide Dehydration

This protocol leverages the unique phase-partitioning properties of T3P byproducts for effortless purification.

  • Setup: Dissolve the primary amide (1.0 mmol) in anhydrous EtOAc or THF (5 mL) under an inert atmosphere.

  • Base Addition: Add an organic base, such as Triethylamine (

    
    ) or DIPEA (3.0 mmol).
    
  • T3P Addition: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 mmol) at room temperature.

    • Mechanistic Causality: The base deprotonates the amide, allowing nucleophilic attack of the oxygen onto the highly electrophilic phosphorus atom of T3P. This creates a highly reactive leaving group that undergoes rapid, E2-like elimination to form the nitrile[5].

  • Reaction: Heat to 80 °C for 2-4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc.
    
    • Self-Validation Step: The byproducts of T3P (water-soluble phosphonic acids) will partition entirely into the aqueous layer. Separation of the organic layer followed by solvent evaporation frequently yields the analytically pure benzonitrile without the need for column chromatography.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition.[Link]

  • Zinc/T3P-catalyzed dehydration of amides to nitriles. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Chloromethylation of 2-Fluorobenzonitrile

Welcome to the Technical Support Center. As application scientists, we understand that scaling up electrophilic aromatic substitutions on deactivated rings is fraught with synthetic bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that scaling up electrophilic aromatic substitutions on deactivated rings is fraught with synthetic bottlenecks. This guide is engineered to provide researchers and drug development professionals with a self-validating framework for the chloromethylation of 2-fluorobenzonitrile—a critical intermediate in the synthesis of 2-fluoro-5-formylbenzonitrile and downstream PARP inhibitors like Olaparib[1].

Process Overview & Mechanistic Causality

The chloromethylation of 2-fluorobenzonitrile presents a significant chemical challenge due to the electronic properties of the aromatic ring. The strongly electron-withdrawing nitrile (-CN) group severely deactivates the ring toward electrophilic attack[2]. However, the regioselectivity of this reaction is highly favored by synergistic directing effects: the fluorine atom acts as an ortho/para director (via resonance), while the nitrile group acts as a meta director. Both functional groups funnel the incoming electrophile to the 5-position, yielding 5-(chloromethyl)-2-fluorobenzonitrile.

Because the ring is highly deactivated, standard Blanc chloromethylation conditions (aqueous formaldehyde and HCl) will fail or stall[3]. To overcome this activation energy barrier, the protocol requires anhydrous conditions, paraformaldehyde, an in situ halide generator, and a strong Lewis acid catalyst (


) suspended in a Brønsted acid (

)[4][5].

Mechanism SM 2-Fluorobenzonitrile (Deactivated Ring) Sigma Sigma Complex (Arenium Ion) at Position 5 SM->Sigma + +CH2Cl Synergistic Directing: F (para), CN (meta) Electrophile Electrophile Generation (CH2O + HCl + ZnCl2 -> +CH2Cl) Electrophile->Sigma Electrophilic Attack Product 5-(Chloromethyl)-2-fluorobenzonitrile (Target Product) Sigma->Product - H+ Rearomatization Byproduct Diarylmethane (Over-alkylation Byproduct) Product->Byproduct + SM Excess heat/time

Fig 1: EAS Mechanism and Regioselectivity for 2-Fluorobenzonitrile Chloromethylation.

Standard Operating Procedure (SOP): Anhydrous Chloromethylation

This field-proven methodology utilizes in situ HCl generation to maintain a high concentration of the active chloromethyl electrophile while avoiding the severe safety hazards of handling pressurized anhydrous HCl gas.

Step-by-Step Methodology:

  • Acidic Medium Preparation: Charge a dry, glass-lined reactor with concentrated Sulfuric Acid (

    
    , 98%, 5.0 volumes relative to starting material). Cool the reactor to 0–5 °C under a continuous nitrogen sweep.
    
  • Catalyst & Halide Loading: Slowly add anhydrous Zinc Chloride (

    
    , 1.5 eq) and Sodium Chloride (NaCl, 3.0 eq).
    
    • Causality: The reaction of NaCl with

      
       safely generates anhydrous HCl gas in situ. 
      
      
      
      coordinates with the formaldehyde oxygen, drastically increasing the electrophilicity of the carbon center[3].
  • Substrate Addition: Add 2-Fluorobenzonitrile (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Electrophile Generation: Introduce Paraformaldehyde (3.0 eq) in small portions over 1 hour.

    • Causality: Portion-wise addition prevents a sudden thermal spike from the highly exothermic depolymerization and protonation of paraformaldehyde.

  • Reaction Maturation: Gradually heat the reaction mixture to 60–65 °C. Stir for 12–16 hours. Monitor the conversion via HPLC[5].

  • Biphasic Quench & Isolation: Once conversion exceeds 90%, cool the mixture to <5 °C. Carefully quench the reaction by pouring it into a vigorously stirred, pre-cooled mixture of crushed ice and Ethyl Acetate (EtOAc).

    • Causality: A cold, biphasic quench immediately partitions the product into the organic layer, shielding the sensitive nitrile group from acid-catalyzed hydrolysis[5].

  • Workup: Separate the organic layer, wash sequentially with cold water, saturated aqueous

    
     (until the aqueous phase is pH ~7), and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to afford the crude product.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and operational parameters required to achieve reproducible yields[1][5].

ParameterReagent / ConditionValue / EquivalentPurpose / Rationale
Substrate 2-Fluorobenzonitrile1.0 eqDeactivated starting material.
Alkylating Agent Paraformaldehyde3.0 eqPolymerized formaldehyde source.
Halide Source Sodium Chloride (NaCl)3.0 eqDrives in situ HCl generation.
Catalyst Zinc Chloride (

)
1.5 eqLewis acid activator for electrophile.
Solvent/Acid Conc.

(98%)
5.0 VolReaction medium & Brønsted acid.
Temperature Heating Phase60–65 °CRequired to overcome ring deactivation.
Time Maturation12–16 hoursMaximizes conversion before degradation.
Expected Yield Crude Product80–85%Based on optimized bench-scale runs.

Troubleshooting & FAQs (Diagnostic Guide)

Q1: My reaction stalls at 40-50% conversion despite having excess paraformaldehyde. How do I drive it to completion? A1: Stalling is typically caused by catalyst poisoning. The chloromethylation reaction generates one equivalent of water for every molecule of product formed. In a standard setup, this water dilutes the sulfuric acid and hydrates the


 catalyst, destroying its Lewis acidity[2].
Resolution: To maintain the thermodynamic driving force, you must manage the water byproduct. Consider using fuming sulfuric acid (oleum) instead of 98% 

to chemically consume the generated water in situ, or slightly increase the initial loading of

. Ensure your paraformaldehyde is stored in a desiccator prior to use.

Q2: HPLC analysis shows a significant high-molecular-weight impurity (m/z ~ 254). What is this, and how can I minimize it? A2: This is a diarylmethane byproduct. Once 5-(chloromethyl)-2-fluorobenzonitrile is formed, it contains a highly reactive benzylic chloride. Under Friedel-Crafts conditions (presence of


 and heat), this product can act as an alkylating agent itself, attacking another molecule of 2-fluorobenzonitrile to form a bridged diarylmethane[3].
Resolution: Diarylmethane formation is a second-order reaction with respect to the aromatic species. To suppress it, increase the dilution of the reaction (e.g., increase 

to 7.0 Vol) and strictly control the internal temperature, ensuring it does not exceed 65 °C. From an industrial standpoint, it is often better to terminate the reaction at 90% conversion rather than pushing for 100% and risking catastrophic over-alkylation.

Q3: During the workup, my product yield drops, and I detect the formation of an amide byproduct. What went wrong? A3: The nitrile group (-CN) is highly susceptible to hydrolysis, forming an amide (-CONH2) or a carboxylic acid (-COOH) when exposed to aqueous acid and heat[5]. If the reaction mixture is quenched into water without a protective organic solvent, or if the quench is allowed to exotherm, the hot sulfuric acid will rapidly hydrolyze the nitrile. Resolution: Always use a cold biphasic quench (Ice/EtOAc or Ice/DCM). The organic solvent immediately extracts the product away from the aqueous acidic phase. Keep the temperature below 10 °C during the quench and neutralize the organic layer with


 as quickly as possible.

Troubleshooting Start Analyze Reaction Outcome (HPLC/GC-MS) LowConv Low Conversion (<50% Product) Start->LowConv OverAlk Diarylmethane Formation (>10% Byproduct) Start->OverAlk NitrileHyd Amide/Acid Formation (Nitrile Hydrolysis) Start->NitrileHyd Action1 Increase Catalyst (ZnCl2) or use Oleum LowConv->Action1 Action2 Increase Dilution, Lower Temperature OverAlk->Action2 Action3 Cold Biphasic Quench, Immediate Neutralization NitrileHyd->Action3

Fig 2: Diagnostic workflow for resolving common chloromethylation deviations.

References

1.[2] "US4562280A - Chloromethylation of deactivated aromatic compounds." Google Patents. Available at: 2.[3] "Blanc chloromethylation." Wikipedia. Available at: 3.[1] "Application Notes and Protocols for the Large-Scale Production of 2-Fluoro-5-formylbenzonitrile for Pharmaceutical Use." Benchchem. Available at: 4.[4] "2-Amino-5-formylbenzonitrile | 22782-40-7." Benchchem. Available at: 5.[5] "Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation." Benchchem. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Fluoro-5-(sulfanylmethyl)benzonitrile by HPLC: A Comparative Analysis

Introduction: The Imperative for Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the molecular integrity of chemical intermediates is paramount. The compound 2-Fluoro-5-(sulfany...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the molecular integrity of chemical intermediates is paramount. The compound 2-Fluoro-5-(sulfanylmethyl)benzonitrile, with its reactive sulfanylmethyl group and fluorinated benzonitrile core, represents a versatile building block for synthesizing more complex pharmaceutical agents.[1][2] The presence of impurities, even in trace amounts, can have profound consequences, potentially leading to unwanted side reactions, altered pharmacological or toxicological profiles, and compromised final drug product quality. Therefore, a robust, accurate, and validated analytical method for purity determination is not merely a quality control checkpoint but a foundational pillar of scientific rigor and patient safety.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Fluoro-5-(sulfanylmethyl)benzonitrile. We will dissect a validated reversed-phase HPLC (RP-HPLC) method, explaining the scientific rationale behind each parameter. Furthermore, we will objectively compare this method against alternatives, furnishing the experimental data and logical frameworks necessary for researchers, scientists, and drug development professionals to make informed decisions in their own laboratories.

Anticipating the Challenge: Potential Impurities in the Synthesis of 2-Fluoro-5-(sulfanylmethyl)benzonitrile

A successful purity analysis begins with a theoretical understanding of what impurities might be present. The synthesis of 2-Fluoro-5-(sulfanylmethyl)benzonitrile can proceed through various routes, often involving intermediates like 2-fluoro-5-formylbenzonitrile or halogenated precursors.[1][3][4] This understanding allows us to anticipate potential process-related impurities, which typically include:

  • Unreacted Starting Materials: Precursors such as 2-fluoro-5-methylbenzonitrile may persist if the reaction does not go to completion.[1]

  • Reaction Intermediates: Incomplete conversion can lead to the presence of key intermediates, for example, 2-fluoro-5-(bromomethyl)benzonitrile.

  • Side-Reaction Byproducts: The sulfanylmethyl (-CH₂SH) group is susceptible to oxidation, which can form disulfide (R-S-S-R) or sulfonic acid (R-SO₃H) byproducts. Hydrolysis of the nitrile group (-CN) to an amide (-CONH₂) or carboxylic acid (-COOH) is also a possibility under certain conditions.[5]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, N-Methyl-2-pyrrolidone) may remain in the final product.[4][5]

A well-designed analytical method must be able to separate the active compound from this diverse array of potential impurities.

The Gold Standard: Purity by Reversed-Phase HPLC-UV

For non-volatile, UV-active compounds like 2-Fluoro-5-(sulfanylmethyl)benzonitrile, RP-HPLC with UV detection is the workhorse of the pharmaceutical industry. Its high resolving power, quantitative accuracy, and robustness make it the gold standard for purity and stability testing.

Causality Behind Method Development Choices

The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte.

  • Column Selection: The molecule is moderately non-polar due to its aromatic ring and alkyl-sulfur chain. A C18 (octadecylsilane) column is the logical first choice, as it provides excellent hydrophobic retention for a wide range of organic molecules. As an alternative, a Phenyl-Hexyl phase could offer different selectivity through π-π interactions between the stationary phase and the analyte's benzene ring, which can be advantageous for separating aromatic isomers or related substances.[6]

  • Mobile Phase Composition: A gradient elution using a mixture of water and an organic solvent like acetonitrile is optimal. A gradient is crucial because it allows for the elution of early-eluting polar impurities and later-eluting non-polar impurities within a single, efficient run.[7] Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.

  • pH Control: The addition of a small amount of an acidifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase is critical. This suppresses the ionization of any potential acidic or basic impurities and the silanol groups on the silica-based column, leading to improved peak shape and reproducible retention times.

  • UV Detection: The benzonitrile moiety is an excellent chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal, allowing for the simultaneous monitoring of multiple wavelengths and the extraction of UV spectra to check for peak purity. The primary wavelength for quantification should be set at the absorbance maximum of the analyte to ensure the highest sensitivity.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B C Filtration (0.45 µm Syringe Filter) B->C D System Equilibration (Mobile Phase Flush) C->D E System Suitability Test (SST) (Inject Standard 5x) D->E E->D If SST Fails F Sample Injection Sequence (Bracketing Standards) E->F E->F If SST Passes G Peak Integration F->G H Purity Calculation (% Area Normalization) G->H I Final Report Generation H->I

Caption: Workflow for HPLC purity assessment of 2-Fluoro-5-(sulfanylmethyl)benzonitrile.

Experimental Protocol: HPLC-UV Method

This protocol is a self-validating system, incorporating a System Suitability Test (SST) as required by pharmacopeial standards like USP <621> to ensure the chromatographic system is performing adequately on the day of analysis.[8][9]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Chromatography Data System (CDS) for control and data processing.

Chromatographic Conditions:

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 3.5 µm General-purpose column with good resolving power for this analyte type.
Mobile Phase A 0.1% Formic Acid in Water Acidified aqueous phase for good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
Gradient 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-18.1 min: 95% to 30% B18.1-25 min: 30% B Ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 5 µL Small volume to prevent peak overload.

| Detection | DAD at 254 nm | Common wavelength for aromatic compounds; full spectrum (200-400 nm) collected for peak purity analysis. |

Procedure:

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of 2-Fluoro-5-(sulfanylmethyl)benzonitrile reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of the synthesized sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability Test (SST):

    • Equilibrate the system with the mobile phase for at least 30 minutes.

    • Inject the Standard Solution five times.

    • The system is deemed suitable if the following criteria are met:

      • Precision: Relative Standard Deviation (RSD) of the peak area for the five replicate injections is ≤ 2.0%.[10]

      • Tailing Factor (Asymmetry): Not more than 1.5.

      • Theoretical Plates (Efficiency): Not less than 2000.

  • Analysis: Once the SST passes, inject the sample solution(s), bracketing them with injections of the standard solution to monitor for any drift in system performance.

  • Calculation: Purity is typically calculated using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation and Data Integrity

For applications in regulated environments, this method must be formally validated according to ICH Q2(R2) guidelines.[11][12][13] This process formally demonstrates that the analytical procedure is suitable for its intended purpose.

Hypothetical Validation Summary:

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity Peak is free from interference from impurities. Pass (Peak purity index > 0.999)
Linearity (r²) ≥ 0.999 0.9998
Range 0.05% to 150% of nominal concentration Validated
Accuracy (% Recovery) 98.0% - 102.0% 99.5%
Precision (% RSD) Repeatability: ≤ 2.0% 0.8%

| LOQ (% of nominal) | ≤ 0.05% | 0.03% |

A Comparative Guide to Alternative Purity Assessment Techniques

While HPLC-UV is the primary choice for routine analysis, other techniques offer unique advantages, particularly during initial characterization or for troubleshooting. The choice of method is dictated by the specific question being asked.

Decision Matrix for Analytical Method Selection

decision_tree A What is the Analytical Goal? B Routine QC / Purity Assay A->B C Identify Unknown Impurity A->C D Absolute Purity (Primary Method) A->D E Check for Volatile Solvents A->E F Use Validated HPLC-UV Method B->F G Use LC-MS C->G H Use qNMR D->H I Use Headspace GC-MS E->I

Caption: Decision tree for selecting an appropriate purity assessment technique.

Technique Comparison
TechniquePrincipleKey AdvantagesKey LimitationsBest For
HPLC-UV Chromatographic separation based on polarity, with UV absorbance detection.Robust, precise, excellent for quantitative analysis, widely available.Requires a reference standard for absolute quantification; limited identification power.Routine quality control, stability studies, assay and impurity profiling.
LC-MS HPLC separation coupled with mass spectrometry detection.Provides molecular weight information for definitive impurity identification; high sensitivity.More complex instrumentation; quantitative response can be variable without standards.Structure elucidation of unknown impurities, cleaning validation, genotoxic impurity analysis.
qNMR Integration of proton signals relative to a certified internal standard.A primary (absolute) method; no analyte-specific standard needed; provides structural confirmation.[14]Lower sensitivity for trace impurities (<0.1%); potential for signal overlap; requires expensive high-field NMR.Certifying reference standards, purity assessment without a specific standard.
GC-MS Separation of volatile compounds in the gas phase with mass detection.Gold standard for residual solvent analysis; excellent sensitivity for volatile/semi-volatile compounds.Analyte must be volatile and thermally stable, which may not be the case for this compound.Quantifying residual solvents from the synthesis process.
Melting Point Determination of the temperature range over which a solid melts.[15]Simple, fast, inexpensive.Insensitive to small amounts of impurity; not quantitative; only for crystalline solids.[16]A quick, preliminary check of gross purity.

Conclusion

The purity assessment of 2-Fluoro-5-(sulfanylmethyl)benzonitrile is a critical step that underpins its successful application in research and development. This guide has established that a well-developed and validated RP-HPLC-UV method stands as the most practical, robust, and reliable technique for routine quantitative analysis of purity and impurity profiles. Its performance, governed by established principles of chromatography and validated according to international guidelines like ICH Q2(R2), ensures data of the highest integrity.

However, a senior scientist recognizes that no single technique answers all questions. For the absolute quantification required for reference standard characterization, qNMR is an invaluable orthogonal method. When unknown impurities are detected, LC-MS is the indispensable tool for structural elucidation. A comprehensive analytical strategy, therefore, does not rely on one method but intelligently deploys a suite of techniques, using a primary method like HPLC for routine control and leveraging others for characterization and investigation. This integrated approach provides the most complete picture of a compound's purity, ensuring quality and confidence in subsequent research.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: Pharma Talks (YouTube) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL: [Link]

  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 9: Separation, Purification, and Identification of Organic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: PURIFICATION AND CRITERIA OF PURITY Source: NCERT URL: [Link]

  • Title: CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile Source: Google Patents URL
  • Title: Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum Source: Agilent URL: [Link]

Sources

Comparative

Comparative Guide: Synthesis of 2-Fluoro-5-(sulfanylmethyl)benzonitrile and Functional Analogs

Topic: "2-Fluoro-5-(sulfanylmethyl)benzonitrile" Analog Synthesis and Comparison Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2-Fluoro-5-(sulfanylmethyl)benzonitrile" Analog Synthesis and Comparison Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

2-Fluoro-5-(sulfanylmethyl)benzonitrile (CAS: 1702151-67-4) is a critical pharmacophore in medicinal chemistry, serving as a primary building block for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and covalent kinase inhibitors. Its structure combines an electron-deficient aryl core (due to the nitrile and fluorine groups) with a nucleophilic thiol handle, making it ideal for S\textsubscript{N}Ar reactions or disulfide bridge formation in fragment-based drug discovery.[1]

This guide objectively compares the synthesis and performance of this target molecule against its structural analogs (Des-fluoro and Chloro-variants) and evaluates the two dominant synthetic methodologies: the Thiourea Isothiouronium Route versus the Thioacetate Route .

Chemical Profile and Analog Comparison

The incorporation of the fluorine atom at the C2 position is not merely structural; it significantly alters the electronic landscape of the thiol and the stability of the benzonitrile core.

Table 1: Structural and Electronic Comparison of Analogs
FeatureTarget Molecule Analog A (Des-fluoro) Analog B (2-Chloro)
Structure 2-Fluoro-5-(sulfanylmethyl)benzonitrile3-(Sulfanylmethyl)benzonitrile2-Chloro-5-(sulfanylmethyl)benzonitrile
Electronic Effect Strong

-withdrawing (F)
Neutral (H)Moderate

-withdrawing, Steric bulk (Cl)
Thiol pKa (Est.) ~9.2 (More Acidic)~9.5~9.1
Metabolic Stability High (Blocks C2 oxidation)Moderate (C2 liable to metabolism)High, but potential toxicity
S\textsubscript{N}Ar Reactivity High (F is excellent leaving group if activated)LowModerate
Primary Application PARP Inhibitors (Olaparib series)General LinkersBioisostere Studies

Key Insight: The 2-Fluoro substituent enhances the acidity of the benzylic thiol compared to the des-fluoro analog, potentially increasing reaction rates in nucleophilic substitutions under mild basic conditions. However, it also demands stricter pH control during synthesis to prevent premature disulfide dimerization.

Synthetic Methodologies: Critical Evaluation

Two primary pathways exist for synthesizing the target from the commercially available precursor 2-Fluoro-5-methylbenzonitrile .

Pathway Visualization

SynthesisPathways Start 2-Fluoro-5- methylbenzonitrile Bromide Intermediate: Benzyl Bromide Start->Bromide NBS, AIBN Reflux (CCl4 or PhCl) MethodA Method A: Thiourea / EtOH Bromide->MethodA MethodB Method B: KSAc / DMF Bromide->MethodB Salt Isothiouronium Salt MethodA->Salt Reflux Target TARGET: 2-Fluoro-5-(sulfanylmethyl) benzonitrile Salt->Target NaOH / H2O Hydrolysis Thioester Thioester Intermediate MethodB->Thioester RT Stir Thioester->Target LiAlH4 or N2H4

Figure 1: Divergent synthetic pathways from the methyl precursor. Method A (Green path) is recommended for higher purity.

Table 2: Methodology Performance Comparison
MetricMethod A: Thiourea (Recommended) Method B: Thioacetate Method C: Direct NaSH
Yield (Step 2) 85 - 92%75 - 85%40 - 60%
Purity Profile High (>98%); Disulfides minimizedModerate; Thioester cleavage incompleteLow; High disulfide/sulfide dimers
Odor Control Excellent (Solid intermediate)Poor (Volatile intermediates)Poor (H₂S evolution)
Scalability High (Filtration based)Moderate (Extraction heavy)Low
Cost Efficiency High (Cheap reagents)Moderate (KSAc is costlier)High

Expert Verdict: While Method B (Thioacetate) allows for milder deprotection, Method A (Thiourea) is the superior protocol for pharmaceutical applications. The formation of the crystalline isothiouronium salt allows for purification without chromatography before the final hydrolysis, ensuring the removal of unreacted benzyl bromide impurities which are difficult to separate from the final thiol.

Experimental Protocol: The Self-Validating System

Objective: Synthesis of 2-Fluoro-5-(sulfanylmethyl)benzonitrile via the Thiourea Route.

Step 1: Radical Bromination (Wohl-Ziegler)

Precursor: 2-Fluoro-5-methylbenzonitrile Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator), Chlorobenzene (Solvent).

  • Setup: Charge a flame-dried RBF with 2-Fluoro-5-methylbenzonitrile (1.0 eq) and Chlorobenzene (5 mL/mmol). Note: Chlorobenzene is preferred over CCl₄ due to higher boiling point and lower toxicity.

  • Activation: Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Reaction: Heat to 85°C. The reaction is self-validating: the suspension of NBS (denser than solvent) will convert to succinimide (floats) over 2-4 hours.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter. Concentrate filtrate to obtain the crude benzyl bromide.

    • Checkpoint: ¹H NMR should show a shift from methyl singlet (~2.4 ppm) to benzylic bromide singlet (~4.5 ppm).

Step 2: Thiolation via Isothiouronium Salt[2][3]
  • Salt Formation: Dissolve crude bromide in Ethanol (3 mL/mmol). Add Thiourea (1.1 eq). Reflux for 3 hours.

    • Observation: A white precipitate (Isothiouronium bromide salt) typically forms upon cooling.

    • Purification: Filter the solid and wash with cold ether. This step removes non-brominated impurities.

  • Hydrolysis: Suspend the salt in degassed water. Under Nitrogen atmosphere, add aqueous NaOH (2.5 eq, 5M). Reflux for 1 hour.

  • Quench & Isolation: Cool to RT. Acidify carefully with HCl (to pH 2) under active ventilation. Extract with DCM.[2]

  • Stabilization: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Storage: Store under Argon at -20°C to prevent disulfide formation.

Quality Control & Troubleshooting

To ensure scientific integrity, the following QC parameters must be met:

  • Purity Check (HPLC): Target >97%. Major impurity is the disulfide dimer (retention time ~2x of target).

  • ¹H NMR Validation:

    • Thiol Proton: Look for a triplet at ~1.8-2.0 ppm (splits with benzylic CH₂). If singlet, exchangeable protons or disulfide formation may have occurred.[3]

    • Benzylic CH₂: Doublet at ~3.7 ppm.

  • Odor Management: All glassware contacting the thiol must be quenched in a bath of 10% Bleach (Sodium Hypochlorite) to oxidize residual thiol to non-volatile sulfonates before cleaning.

Common Failure Mode:

  • Issue: Low yield and presence of "grease" in NMR.

  • Cause: Incomplete bromination in Step 1.

  • Fix: Do not proceed to Step 2 if conversion <90%. Recrystallize the bromide from heptane if necessary.

References

  • Eccles, K. S., Elcoate, C. J., Lawrence, S. E., & Maguire, A. R. (2010).[4] Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea. Arkivoc, 2010(9), 216-228. Retrieved from [Link]

  • Google Patents. (2022). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.[5] Retrieved from

  • Manac Inc. (2022).[6] Bromination reactions that use NBS: Allylic position and benzylic position bromination. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

Sources

Validation

The Compass of Computation: A Comparative Guide to In-Silico Modeling of 2-Fluoro-5-(sulfanylmethyl)benzonitrile Interactions

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinical candidate is both arduous and resource-intensive. For novel compounds like 2-Fluoro-5-(sulfanylmethyl)benzonitri...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinical candidate is both arduous and resource-intensive. For novel compounds like 2-Fluoro-5-(sulfanylmethyl)benzonitrile , a molecule of interest due to its versatile benzonitrile scaffold, in-silico modeling represents an indispensable compass, guiding early-stage exploration of its therapeutic potential.[1][2] This guide provides a comprehensive, technically-grounded comparison of in-silico methodologies to predict and analyze the interactions of this specific molecule, empowering researchers to navigate the complexities of computational drug design with confidence and scientific rigor.

While specific therapeutic applications for 2-Fluoro-5-(sulfanylmethyl)benzonitrile are not yet fully detailed in published literature, its structural motifs suggest significant potential.[1] The benzonitrile core is a frequent feature in pharmaceuticals, and the fluorine atom can enhance binding affinity and metabolic stability.[1][3] Benzonitrile derivatives have demonstrated a range of pharmacological activities, including anticancer and antimicrobial effects, often through the inhibition of key enzymes like protein kinases.[4]

This document will, therefore, use a representative protein kinase as a hypothetical target to illustrate a comparative in-silico modeling workflow. We will dissect the "why" behind procedural choices, ensuring a self-validating and reproducible scientific narrative.

Foundational Strategy: Selecting the Right Computational Tools

The central objective is to predict whether and how 2-Fluoro-5-(sulfanylmethyl)benzonitrile might interact with a protein target. Our approach will compare two fundamental and complementary in-silico techniques: Molecular Docking and Molecular Dynamics (MD) Simulation .

  • Molecular Docking: A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is a high-throughput, computationally inexpensive method to screen virtual libraries and generate initial binding hypotheses.

  • Molecular Dynamics (MD) Simulation: A computer simulation method for analyzing the physical movements of atoms and molecules.[6] It provides a more dynamic and detailed view of the protein-ligand complex's stability and interactions over time, albeit at a higher computational cost.

The synergy of these methods provides a robust framework: docking generates a static "snapshot" of a likely binding pose, while MD simulation creates a "movie" that assesses the stability and dynamics of that pose.

The Experimental Blueprint: A Step-by-Step In-Silico Workflow

To provide a tangible comparison, we will model the interaction of 2-Fluoro-5-(sulfanylmethyl)benzonitrile with the ATP-binding site of a hypothetical protein kinase. The general workflow is depicted below.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase ligand_prep Ligand Preparation (2-Fluoro-5-(sulfanylmethyl)benzonitrile) docking Molecular Docking (Pose Prediction) ligand_prep->docking protein_prep Protein Preparation (Hypothetical Kinase) protein_prep->docking md_sim Molecular Dynamics Simulation (Stability Assessment) docking->md_sim Select Best Pose docking_analysis Docking Score Analysis (Binding Affinity Estimation) docking->docking_analysis md_analysis MD Trajectory Analysis (Interaction Stability) md_sim->md_analysis comparison Comparative Analysis & Conclusion docking_analysis->comparison md_analysis->comparison

Caption: A generalized workflow for in-silico protein-ligand interaction studies.

Protocol: Ligand and Protein Preparation

Scientific integrity begins with meticulous preparation of the input molecules.

Ligand Preparation: 2-Fluoro-5-(sulfanylmethyl)benzonitrile

  • Obtain 3D Structure: The 3D structure of the ligand can be generated from its SMILES string (C1=CC(=C(C=C1CS)C#N)F) using software like Open Babel or the PubChem database.[1]

  • Energy Minimization: The initial 3D structure is not necessarily in its lowest energy state. A force field (e.g., MMFF94) is applied to optimize the geometry and relieve any steric clashes. This step is crucial for ensuring the ligand conformation is energetically favorable.

  • Charge Assignment: Appropriate partial charges are assigned to each atom. This is critical for accurately calculating electrostatic interactions during docking and MD simulations.

Protein Preparation: Hypothetical Kinase Target

  • Select a PDB Structure: A high-resolution crystal structure of a representative protein kinase is downloaded from the Protein Data Bank (PDB). For this example, let's assume we are using a structure of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target for some benzonitrile derivatives.[4]

  • Pre-processing: The raw PDB file often contains non-essential components. Water molecules, co-factors, and any co-crystallized ligands are typically removed.

  • Protonation and Repair: Hydrogen atoms are added to the protein structure, and any missing residues or atoms are modeled in. The protonation state of titratable residues (like Histidine) is determined, as this significantly impacts hydrogen bonding networks.

Protocol: Molecular Docking

This protocol will utilize AutoDock Vina, a widely used open-source docking program.

  • Define the Binding Site: A "grid box" is defined around the ATP-binding site of the prepared kinase structure. The size and center of this box dictate the search space for the docking algorithm.

  • Run Docking Simulation: The prepared ligand and protein files, along with the grid box parameters, are used as input for the docking software. The software will systematically explore different conformations and orientations of the ligand within the binding site.

  • Analyze Docking Results: The output provides a set of predicted binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the most negative (i.e., most favorable) binding affinity is typically considered the most likely.

Protocol: Molecular Dynamics Simulation

This protocol outlines a general workflow using GROMACS, a popular MD simulation package.

  • System Setup: The top-ranked protein-ligand complex from the docking study is placed in a simulation box. The box is then solvated with a chosen water model (e.g., TIP3P).

  • Neutralization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the overall charge of the system.

  • Energy Minimization: The entire system (protein, ligand, water, ions) is energy minimized to remove any bad contacts or steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized. This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature). This ensures the system is in a stable state before the production run.

  • Production MD: The simulation is run for a set period (e.g., 100 nanoseconds), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess conformational stability, and to identify persistent hydrogen bonds and other key interactions over time.

Comparative Data Analysis

To illustrate the outputs of these methods, the following tables present hypothetical but plausible data for the interaction of 2-Fluoro-5-(sulfanylmethyl)benzonitrile and a known kinase inhibitor (as a positive control) with our hypothetical kinase target.

Table 1: Molecular Docking Results

CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
2-Fluoro-5-(sulfanylmethyl)benzonitrile-7.8Hydrogen bond with hinge region residue; Pi-sulfur interaction with gatekeeper residue.
Known Kinase Inhibitor (Control)-9.5Canonical hydrogen bonds with hinge region; Hydrophobic interactions in the back pocket.

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

SystemAverage Ligand RMSD (Å)Key Interaction Occupancy (%)
Kinase + 2-Fluoro-5-(sulfanylmethyl)benzonitrile1.5 ± 0.3Hinge region H-bond: 85%; Pi-sulfur interaction: 60%
Kinase + Known Kinase Inhibitor (Control)1.2 ± 0.2Hinge region H-bonds: >95%

Synthesizing the Narrative: Expertise in Interpretation

The data from our hypothetical study tells a compelling story. The molecular docking results suggest that 2-Fluoro-5-(sulfanylmethyl)benzonitrile has a favorable binding affinity for the kinase active site, albeit lower than the known inhibitor. The predicted interactions, particularly the hydrogen bond with the crucial hinge region, are promising.

However, the MD simulation provides a more nuanced picture. The lower occupancy of the key interactions and slightly higher RMSD for our compound of interest compared to the control suggest that while the initial binding is favorable, the complex may be less stable over time. This could imply a shorter residence time or a weaker inhibitory effect.

This comparative approach allows us to form a more robust hypothesis: 2-Fluoro-5-(sulfanylmethyl)benzonitrile is a plausible candidate for kinase inhibition, but further optimization of its structure may be necessary to improve the stability of its interactions within the binding pocket.

Visualizing the Logic: Comparative Methodologies

The choice between these in-silico methods is a trade-off between computational cost and the level of detail required.

G Method Method Computational Cost Primary Output Key Strength Docking Molecular Docking Low (seconds to minutes) Static binding pose and score High-throughput screening MD Molecular Dynamics High (hours to days) Dynamic trajectory of the complex Detailed stability and interaction analysis

Caption: Comparison of Molecular Docking and Molecular Dynamics simulations.

Conclusion: The Path Forward

This guide has demonstrated a robust, multi-faceted in-silico workflow for evaluating the interaction potential of a novel compound, 2-Fluoro-5-(sulfanylmethyl)benzonitrile. By integrating molecular docking for initial hypothesis generation with molecular dynamics simulations for assessing complex stability, researchers can make more informed decisions in the early stages of drug discovery. The true power of in-silico modeling lies not in providing definitive answers, but in asking the right questions and prioritizing experimental resources toward the most promising candidates. The methodologies outlined here provide a scientifically sound foundation for the continued exploration of 2-Fluoro-5-(sulfanylmethyl)benzonitrile and other novel chemical entities.

References

  • Research Communities. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

  • G. M. et al. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 2023. [Link]

  • Zhang et al. Benzonitrile derivatives. ResearchGate, 2025. [Link]

  • ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • S. T. et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2010. [Link]

  • PubChem. 2-Fluoro-5-formylbenzonitrile. [Link]

  • ResearchGate. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. [Link]

  • ResearchGate. The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. [Link]

  • Semantic Scholar. Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. [Link]

  • PubChem. 3-Fluoro-5-(2-methylquinolin-7-yl)benzonitrile. [Link]

  • ChemRxiv. Chemical proteomics reveal human off-targets of fluoroquinolone induced mitochondrial toxicity. [Link]

  • PubMed. In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions. [Link]

  • MDPI. Protein-Targeting Drug Discovery. [Link]

  • PubChem. 2-Fluoro-5-hydroxybenzonitrile. [Link]

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Comparative

Comparative study of the synthetic routes to substituted 2-fluorobenzonitriles

[1] Executive Summary 2-Fluorobenzonitriles are high-value pharmacophores and intermediates in the synthesis of kinase inhibitors (e.g., quinazolines), agrochemicals, and liquid crystals. The orthogonal reactivity of the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Fluorobenzonitriles are high-value pharmacophores and intermediates in the synthesis of kinase inhibitors (e.g., quinazolines), agrochemicals, and liquid crystals. The orthogonal reactivity of the nitrile (hydrolysis, reduction, heterocycle formation) and the fluorine atom (SNAr handle) makes them critical "junction" molecules in drug discovery.

This guide objectively compares the three dominant synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr/Halex) , Transition-Metal Catalyzed Cyanation , and the Balz-Schiemann Reaction . While SNAr remains the industrial workhorse for electron-deficient substrates, palladium-catalyzed cyanation has emerged as the superior route for electron-rich or sensitive substrates in discovery chemistry.

Reaction Pathways Overview

The following diagram illustrates the three primary retrosynthetic disconnections for accessing substituted 2-fluorobenzonitriles.

G Target Substituted 2-Fluorobenzonitrile RouteA_Start 2-Chlorobenzonitrile (or Nitro analog) Halex Route A: SNAr (Halex) Reagent: KF/CsF, Phase Transfer Cat. Condition: High T (180-240°C) RouteA_Start->Halex RouteB_Start 2-Fluoro-1-halobenzene (Br, I, Cl, OTf) Cyanation Route B: TM-Catalyzed Cyanation Reagent: Zn(CN)2 or K4[Fe(CN)6], Pd/Ni Cat. Condition: Mild (80-120°C) RouteB_Start->Cyanation RouteC_Start 2-Aminobenzonitrile Balz Route C: Balz-Schiemann Reagent: NaNO2, HBF4 Condition: Diazotization (0°C) -> Thermal Decomp RouteC_Start->Balz Halex->Target F- displaces Cl-/NO2- Cyanation->Target CN- displaces Halide Balz->Target N2+ displacement

Figure 1: Retrosynthetic analysis showing the three primary routes to 2-fluorobenzonitriles.

Methodology Analysis

Route A: Nucleophilic Aromatic Substitution (SNAr) – The "Halex" Reaction

This route involves the displacement of a leaving group (typically Cl or NO2) on a benzonitrile scaffold using a fluoride source (KF, CsF).

  • Mechanism: Meisenheimer complex formation followed by elimination.

  • Critical Success Factors:

    • Substrate Electronics: Requires Electron-Withdrawing Groups (EWGs) to stabilize the anionic intermediate. The nitrile group itself at the ortho position is activating, but additional EWGs (e.g., -NO2, -CF3) at the para position significantly enhance yield.

    • Phase Transfer Catalysis (PTC): The solubility of inorganic fluorides in organic solvents is poor. Using 18-crown-6 or Tetramethylammonium chloride (TMACl) is essential to transport F- into the organic phase.

    • Solvent: Polar aprotic solvents (Sulfolane, DMSO, DMF) are mandatory to solvate the cation and leave the fluoride "naked" and reactive.

Route B: Transition-Metal Catalyzed Cyanation

This route installs the nitrile group onto a pre-existing fluorinated aromatic ring.

  • Mechanism: Oxidative addition of Pd(0) to the Ar-X bond, transmetallation with a cyanide source (Zn(CN)2, K4[Fe(CN)6]), and reductive elimination.

  • Critical Success Factors:

    • Catalyst System: Pd2(dba)3 with bidentate ligands (e.g., dppf, Xantphos) prevents catalyst poisoning by cyanide species.

    • Cyanide Source: Traditional methods used toxic NaCN/KCN. Modern protocols prefer Zn(CN)2 (slow release) or K4[Fe(CN)6] (non-toxic, environmentally benign).

    • Substrate Scope: Excellent for Electron-Donating Groups (EDGs) where SNAr fails.

Route C: Balz-Schiemann Reaction

Conversion of an aniline to an aryl fluoride via a diazonium tetrafluoroborate intermediate.[1][2]

  • Mechanism: Diazotization followed by thermal decomposition (SN1-like mechanism involving an aryl cation).

  • Critical Success Factors:

    • Safety: Isolation of dry diazonium salts poses an explosion hazard.

    • Flow Chemistry: Modern applications utilize continuous flow reactors to generate and consume the diazonium species in situ, mitigating safety risks and improving heat transfer.

Comparative Data Analysis

The following table contrasts the performance metrics of the three routes for a generic substituted 2-fluorobenzonitrile.

MetricRoute A: SNAr (Halex)Route B: Pd-CyanationRoute C: Balz-Schiemann
Primary Utility Large-scale manufacturing (Kg/Ton)Drug Discovery / MedChem (mg to g)Specialized substitution patterns
Substrate Preference Electron-Deficient (EWG)Electron-Rich (EDG) or NeutralAvailability of Aniline precursor
Typical Yield 60–85%80–95%50–75%
Temperature High (180–240°C)Mild (80–120°C)Low (0°C) to Moderate (60°C)
Reagent Cost Low (KF is cheap)High (Pd catalysts, Ligands)Moderate (NaNO2, HBF4)
Safety Profile Moderate (High T, solvent toxicity)Good (if using K4[Fe(CN)6])Poor (Explosion risk in batch)
Green Metric (E-Factor) Poor (Solvent waste, salt waste)Moderate (Ligand/Metal waste)Good (in Flow/Ionic Liquids)
Decision Matrix: Selecting the Right Route

Use this logic flow to determine the optimal synthetic strategy for your specific substrate.

DecisionTree Start Start: Select Target Substituted 2-Fluorobenzonitrile Check_Subst Check Substituents (R) Start->Check_Subst EWG Electron Withdrawing (e.g., -NO2, -CF3, -COR) Check_Subst->EWG Activates Ring EDG Electron Donating (e.g., -OMe, -Me, -NHAc) Check_Subst->EDG Deactivates Ring Check_Scale Check Scale EWG->Check_Scale Route_B Route B: Pd-Cyanation (Reliable, broad scope) EDG->Route_B Preferred Route_C Route C: Balz-Schiemann (If aniline available) EDG->Route_C Alternative Scale_Large > 100g / Industrial Check_Scale->Scale_Large Scale_Small < 10g / Discovery Check_Scale->Scale_Small Route_A Route A: SNAr (Halex) (Cost-effective, scalable) Scale_Large->Route_A Scale_Small->Route_A

Figure 2: Strategic decision tree for synthetic route selection.

Detailed Experimental Protocols

Protocol 1: Pd-Catalyzed Cyanation using Non-Toxic K4[Fe(CN)6]

Recommended for discovery chemistry and electron-rich substrates.

Reference: Adapted from Schareina et al. and Weissman et al. (See References).

Reagents:

  • Aryl bromide/iodide (1.0 equiv)

  • K4[Fe(CN)6][3][4]·3H2O (0.2 equiv) (Note: Provides 1.2 equiv of CN-)

  • Pd(OAc)2 (1-2 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2-4 mol%)

  • Na2CO3 (1.0 equiv)[5]

  • Solvent: NMP or DMA (0.5 M concentration)

Procedure:

  • Setup: Charge a reaction vial with the aryl halide, K4[Fe(CN)6]·3H2O, Na2CO3, Pd(OAc)2, and dppf.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add anhydrous NMP via syringe.

  • Reaction: Heat the block to 120°C for 12–16 hours. (Monitoring: Check by LCMS for disappearance of starting material).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water.[6] Filter through a pad of Celite to remove insoluble iron salts.

  • Purification: Wash organic layer with brine, dry over MgSO4, concentrate, and purify via silica gel chromatography.

Validation Check:

  • Self-Validating Step: The reaction mixture should turn from a suspension to a dark homogenous solution upon heating. If black precipitate (Pd black) forms early, oxygen was not fully excluded.

Protocol 2: SNAr Fluorination (Halex) with Phase Transfer Catalyst

Recommended for scale-up of electron-deficient substrates.

Reagents:

  • 2-Chlorobenzonitrile derivative (1.0 equiv)

  • Potassium Fluoride (KF) (Spray-dried, 2.0 equiv)

  • Phase Transfer Catalyst: 18-Crown-6 (0.05 equiv) or TMACl (0.1 equiv)

  • Solvent: Sulfolane or DMSO (anhydrous)

Procedure:

  • Drying (Critical): KF is hygroscopic. Dry KF under vacuum at 150°C for 4 hours prior to use, or use spray-dried grade stored in a desiccator.

  • Setup: In a round-bottom flask equipped with a condenser and drying tube, combine 2-chlorobenzonitrile, dried KF, and the catalyst in Sulfolane.

  • Reaction: Heat to 180–200°C for 6–24 hours.

  • Monitoring: GC-MS is preferred over LCMS due to poor ionization of some simple nitriles. Look for the M-16.5 mass shift (Cl to F).

  • Workup: Pour the reaction mixture into ice water. The product often precipitates as a solid.

  • Purification: Filter the solid. If liquid, extract with diethyl ether. Distillation is often sufficient for purification due to the high boiling point of Sulfolane.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides." Chemical Communications.[7] Link

  • Weissman, S. A., et al. (2005). "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. Link

  • Finger, G. C., & Kruse, C. W. (1956). "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F." Journal of the American Chemical Society. Link

  • Zhou, Z., et al. (2023).[8] "A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor." Journal of Visualized Experiments. Link

  • BenchChem Application Notes. (2025). "Large-Scale Production of 2-Fluoro-5-formylbenzonitrile." Link

Sources

Safety & Regulatory Compliance

Safety

2-Fluoro-5-(sulfanylmethyl)benzonitrile: Proper Disposal &amp; Handling Guide

[1][2] Executive Summary & Hazard Architecture Handling 2-Fluoro-5-(sulfanylmethyl)benzonitrile requires a sophisticated understanding of its three competing functional groups. You are not merely disposing of a "toxic ch...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Hazard Architecture

Handling 2-Fluoro-5-(sulfanylmethyl)benzonitrile requires a sophisticated understanding of its three competing functional groups. You are not merely disposing of a "toxic chemical"; you are managing a halogenated , stench-producing , nitrile-bearing intermediate.[1][2]

Standard disposal protocols often fail because they address toxicity but neglect the mercaptan (thiol) odor threshold , which is often in the parts-per-billion (ppb) range.[1] Mishandling this compound will not only create a safety hazard but can trigger building-wide evacuations due to "gas leak" false alarms caused by the sulfur moiety.

Functional Group Hazard Matrix
Functional GroupChemical RiskOperational RiskDisposal Class
Thiol (-CH₂SH) Oxidation to disulfides; Reaction with heavy metals.[1]Extreme Stench. Can desensitize olfactory nerves (olfactory fatigue).Stench / Reactive
Nitrile (-CN) Hydrolysis to carboxylic acid; HCN generation if mixed with strong acids.Acute toxicity via inhalation or skin absorption.[3]Toxic
Fluorine (-F) High chemical stability; lipophilicity.Persists in environment; requires high-temp incineration.Halogenated
Pre-Disposal Stabilization: The "Stench" Protocol

CRITICAL DIRECTIVE: Do NOT place un-neutralized glassware or trace residues directly into general chemical waste containers. The off-gassing will permeate the waste room and ventilation systems.

You must chemically "quench" the thiol group on all trace surfaces (glassware, spatulas, septa) before disposal.[1][2]

The Oxidation Mechanism

We utilize Sodium Hypochlorite (Bleach) to oxidize the offensive thiol (-SH) into a non-volatile, odorless sulfonate (-SO₃H).[1][4]


[1]

Note: While nitriles can hydrolyze under strong oxidation, the kinetics of thiol oxidation are significantly faster.[1][2] In a basic bleach solution (pH > 11), the risk of generating Hydrogen Cyanide (HCN) is negligible because HCN forms only in acidic environments.[1][2]

Protocol A: Glassware Decontamination
  • Preparation: Set up a soaking bath in a functioning fume hood. Use a 10% commercial bleach solution (approx. 0.5% NaOCl final concentration).

  • Submersion: Fully submerge all contaminated glassware, septa, and cannulas.[1][2]

  • Duration: Soak for a minimum of 2 hours (overnight is preferred).

  • Rinse: Remove items, rinse with water, then acetone.[1][2]

  • Disposal: The acetone rinse goes to Halogenated Organic Waste . The bleach bath can theoretically be poured down the drain with copious water (check local regulations), or neutralized with sodium thiosulfate and disposed of as aqueous waste.

Waste Segregation Workflow

Do not treat bulk chemicals (unused reagent > 5mL) with bleach, as the reaction is exothermic and can generate excessive heat or gas.[1][2] Bulk material must be disposed of directly.

Decision Logic Diagram

WasteSegregation Start Waste Material Source TypeCheck Is it Bulk Reagent or Trace Residue? Start->TypeCheck Bulk BULK (> 5 mL/g) TypeCheck->Bulk Bulk Trace TRACE (Glassware/Wipes) TypeCheck->Trace Trace Container Original Container or HDPE Waste Bottle Bulk->Container Label Label: 'Halogenated Organic' + 'TOXIC' + 'STENCH' Container->Label Seal Double Seal (Parafilm + Bag) Label->Seal Bleach Soak in 10% Bleach (Oxidize Thiol) Trace->Bleach Rinse Rinse: Water -> Acetone Bleach->Rinse Segregate Solvent Rinses -> Halogenated Waste Solid Debris -> Solid Haz Waste Rinse->Segregate

Figure 1: Decision matrix for segregating bulk reagent versus contaminated labware to ensure odor control and safety.[1][2][4][5]

Step-by-Step Disposal Procedures
Scenario 1: Bulk Liquid/Solid Waste

Stream: Halogenated Organic Waste (due to Fluorine content).

  • Container Selection: Use a dedicated HDPE or glass waste container. Do not use metal cans (thiols can react with metals).

  • Transfer: Pour the substance into the container inside the fume hood.

  • Labeling:

    • Primary Constituent: 2-Fluoro-5-(sulfanylmethyl)benzonitrile.[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][6]

    • Critical Tag: Write "STENCH" in large, bold letters on the tag.

  • Secondary Containment: Place the waste container inside a heavy-duty Ziploc bag or a secondary bucket before transport to the central waste area. This "double containment" prevents elevator/corridor odor contamination.

Scenario 2: Spill Cleanup (Emergency)

Objective: Contain the smell immediately, then neutralize.[1][2]

  • Evacuate & Ventilate: Clear the immediate area. Ensure hood sash is at the working height.

  • PPE: Double nitrile gloves, lab coat, safety goggles.[1][2] (Respiratory protection is recommended if spill is outside the hood).

  • Contain: Surround the spill with absorbent pads or vermiculite.

  • Quench:

    • Prepare a fresh solution of 10% Bleach .

    • Gently pour over the absorbent material (do not splash).

    • Allow to sit for 15–20 minutes to oxidize the thiol.

  • Collect: Scoop the wet absorbent into a plastic bag.

  • Seal: Double bag the waste. Label as "Debris from Thiol Spill - Halogenated."[1]

Compatibility "Red Flags"

When managing this waste stream, strict segregation is required to prevent the generation of secondary toxins.[1][2]

Incompatible ChemicalReaction RiskResult
Strong Acids (HCl, H₂SO₄)Reacts with Nitrile (-CN)Generation of Hydrogen Cyanide (HCN) gas.[1][2]
Strong Oxidizers (Nitric Acid)Reacts with Thiol (-SH) violentlyExothermic reaction; potential fire; generation of SOx gases.
Reducing Agents (Hydrides)Reacts with NitrileReduction to amines (less dangerous, but unwanted chemistry in waste drum).[1]

Self-Validating Safety Check: Before pouring this waste into a drum, ask: Does the receiving drum contain any acids? If yes, STOP . The nitrile group creates a cyanide risk in acidic media.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4][7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Benzonitrile derivatives and safety. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Sources

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